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SM-164 Hydrochloride

Cat. No.: B8069291
M. Wt: 1157.9 g/mol
InChI Key: NHALQNXQFQBJQJ-ZPCTXHBXSA-N
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Description

SM-164 Hydrochloride is a useful research compound. Its molecular formula is C62H85ClN14O6 and its molecular weight is 1157.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C62H85ClN14O6 B8069291 SM-164 Hydrochloride

Properties

IUPAC Name

(3S,6S,10aS)-N-[(S)-[1-[4-[4-[4-[4-[(S)-[[(3S,6S,10aS)-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carbonyl]amino]-phenylmethyl]triazol-1-yl]butyl]phenyl]butyl]triazol-4-yl]-phenylmethyl]-6-[[(2S)-2-(methylamino)propanoyl]amino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H84N14O6.ClH/c1-41(63-3)57(77)65-49-27-13-11-25-47-33-35-53(75(47)61(49)81)59(79)67-55(45-21-7-5-8-22-45)51-39-73(71-69-51)37-17-15-19-43-29-31-44(32-30-43)20-16-18-38-74-40-52(70-72-74)56(46-23-9-6-10-24-46)68-60(80)54-36-34-48-26-12-14-28-50(62(82)76(48)54)66-58(78)42(2)64-4;/h5-10,21-24,29-32,39-42,47-50,53-56,63-64H,11-20,25-28,33-38H2,1-4H3,(H,65,77)(H,66,78)(H,67,79)(H,68,80);1H/t41-,42-,47-,48-,49-,50-,53-,54-,55-,56-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHALQNXQFQBJQJ-ZPCTXHBXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1CCCCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)C(C7=CC=CC=C7)NC(=O)C8CCC9N8C(=O)C(CCCC9)NC(=O)C(C)NC)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)N[C@@H](C3=CC=CC=C3)C4=CN(N=N4)CCCCC5=CC=C(C=C5)CCCCN6C=C(N=N6)[C@H](C7=CC=CC=C7)NC(=O)[C@@H]8CC[C@H]9N8C(=O)[C@H](CCCC9)NC(=O)[C@H](C)NC)NC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H85ClN14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

SM-164 Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), a family of endogenous proteins that can prevent programmed cell death (apoptosis). By mimicking the action of the endogenous pro-apoptotic protein Smac/DIABLO, SM-164 effectively induces apoptosis in cancer cells, making it a promising candidate for cancer therapy.[3][4] This technical guide elucidates the core mechanism of action of SM-164, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways.

Core Mechanism of Action: A Two-Pronged Assault on Apoptosis Inhibition

The primary mechanism of action of SM-164 revolves around its ability to target and neutralize key members of the IAP family, namely X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2).[5] Its bivalent nature, containing two Smac mimetic analogues tethered by a chemical linker, allows for potent and concurrent interaction with these targets.

Antagonism of XIAP

XIAP is a critical regulator of apoptosis, directly binding to and inhibiting the activity of executioner caspases such as caspase-3 and caspase-7, as well as the initiator caspase-9. SM-164 competitively binds to the Baculoviral IAP Repeat (BIR) domains of XIAP, specifically the BIR2 and BIR3 domains, which are responsible for caspase inhibition. This binding event displaces the caspases from XIAP, thereby liberating them to execute the apoptotic program. The bivalency of SM-164 is crucial for its high-affinity binding to XIAP, making it significantly more potent than its monovalent counterparts.

Induction of cIAP-1 and cIAP-2 Degradation

cIAP-1 and cIAP-2 are E3 ubiquitin ligases that play a role in cell survival signaling, including the NF-κB pathway. SM-164 binds to the BIR domains of cIAP-1 and cIAP-2, which induces a conformational change that promotes their auto-ubiquitination and subsequent degradation by the proteasome. This rapid degradation of cIAP-1 and cIAP-2 has two major consequences:

  • Promotion of Apoptosis: The removal of cIAPs sensitizes cancer cells to apoptotic stimuli, particularly to tumor necrosis factor-alpha (TNFα). In many cancer cell lines, the antitumor activity of SM-164 as a single agent is dependent on an autocrine TNFα signaling loop.

  • Activation of the Non-Canonical NF-κB Pathway: The degradation of cIAP-1, a negative regulator of the non-canonical NF-κB pathway, leads to the stabilization of NIK (NF-κB-inducing kinase) and subsequent activation of this pathway.

Quantitative Data: Binding Affinities and Potency

The efficacy of SM-164 is underscored by its high binding affinity for its target IAP proteins. The following tables summarize the key quantitative data from in vitro and cell-free assays.

Table 1: Binding Affinities of SM-164 to IAP Proteins

Target ProteinBinding Constant (Ki)Assay Type
XIAP (BIR2-BIR3 domains)0.56 nMFluorescence Polarization
cIAP-1 (BIR2-BIR3 domains)0.31 nMFluorescence Polarization
cIAP-2 (BIR3 domain)1.1 nMFluorescence Polarization

Data sourced from multiple studies.

Table 2: Inhibitory Potency of SM-164

Target/AssayIC50
XIAP (BIR2-BIR3 domains)1.39 nM

This value represents the concentration of SM-164 required to inhibit 50% of the binding of a fluorescent probe to XIAP.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the mechanism of action of SM-164 is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz (DOT language), illustrate the core signaling pathway and a typical experimental workflow.

SM164_Mechanism_of_Action cluster_Extrinsic Extrinsic Apoptosis Pathway cluster_Intrinsic Intrinsic Apoptosis Pathway cluster_Execution Execution Pathway TNFa TNFα TNFR TNFR TNFa->TNFR Binds TRADD TRADD/FADD TNFR->TRADD Recruits Procaspase8 Pro-caspase-8 TRADD->Procaspase8 Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Cleaves Bid (tBid) Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Activates CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Activates Caspase37 Caspase-3/7 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis SM164 SM-164 XIAP XIAP SM164->XIAP Inhibits cIAP12 cIAP-1/2 SM164->cIAP12 Binds XIAP->Caspase9 Inhibits XIAP->Caspase37 Inhibits Proteasome Proteasome cIAP12->Proteasome Degradation Ub Ubiquitin cIAP12->Ub Auto-ubiquitination

Caption: SM-164 signaling pathway.

Experimental_Workflow cluster_InVitro In Vitro / Cell-Free cluster_CellBased Cell-Based Assays cluster_Analysis Data Analysis FP_Assay Fluorescence Polarization Binding Assay Ki_IC50 Determine Ki and IC50 FP_Assay->Ki_IC50 Caspase_Assay Caspase Activity Assay (e.g., Caspase-Glo) Caspase_Assay->Ki_IC50 CellCulture Cancer Cell Lines (e.g., MDA-MB-231, SK-OV-3) Treatment Treat with SM-164 (± TNFα or TRAIL) CellCulture->Treatment Viability_Assay Cell Viability Assay (WST-8, Trypan Blue) Treatment->Viability_Assay Western_Blot Western Blotting Treatment->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Treatment->Apoptosis_Assay Cell_Death Quantify Cell Death Viability_Assay->Cell_Death Protein_Levels Analyze Protein Levels (cIAP-1, XIAP, Cleaved Caspases) Western_Blot->Protein_Levels Apoptosis_Assay->Cell_Death

Caption: Experimental workflow for SM-164 evaluation.

Detailed Experimental Protocols

The following protocols are synthesized from methodologies reported in the literature for the characterization of SM-164.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinities (Ki and IC50 values) of SM-164 to IAP proteins.

  • Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to a target protein. Small, unbound fluorescent probes tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, their tumbling is slowed, leading to higher polarization. A test compound that competes with the probe for binding to the protein will cause a decrease in polarization.

  • Materials:

    • Recombinant IAP proteins (XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, cIAP-2 BIR3).

    • Fluorescently labeled Smac-mimetic probe (e.g., 5-carboxyfluorescein-labeled Smac peptide).

    • This compound.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

    • Black, flat-bottom microplates.

    • Plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • A solution containing the recombinant IAP protein and the fluorescent probe is prepared in the assay buffer. The concentrations are chosen based on the Kd of the probe-protein interaction.

    • Serial dilutions of SM-164 are prepared.

    • In the microplate, the IAP protein/probe mixture is added to wells containing either SM-164 or vehicle control.

    • The plate is incubated at room temperature to allow the binding to reach equilibrium.

    • Fluorescence polarization is measured using the plate reader.

    • The data is analyzed to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Western Blotting for IAP Degradation and Caspase Activation

This technique is used to qualitatively and semi-quantitatively assess the levels of specific proteins in cells following treatment with SM-164.

  • Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

  • Materials:

    • Cancer cell lines (e.g., MDA-MB-231, SK-OV-3).

    • This compound.

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • Primary antibodies against cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH).

    • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Gel electrophoresis and blotting equipment.

  • Procedure:

    • Cells are seeded in culture plates and allowed to adhere.

    • Cells are treated with various concentrations of SM-164 for different time points.

    • Following treatment, cells are harvested and lysed.

    • Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are loaded onto an SDS-PAGE gel and separated by electrophoresis.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with the primary antibody overnight at 4°C.

    • The membrane is washed and then incubated with the HRP-conjugated secondary antibody.

    • After further washing, the chemiluminescent substrate is added, and the protein bands are visualized using an imaging system.

Cell Viability Assays (e.g., WST-8 Assay)

These assays are used to measure the effect of SM-164 on cell proliferation and survival.

  • Principle: The WST-8 assay is a colorimetric assay based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells to produce a formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Materials:

    • Cancer cell lines.

    • This compound.

    • 96-well culture plates.

    • WST-8 reagent.

    • Microplate reader.

  • Procedure:

    • Cells are seeded into 96-well plates and allowed to attach overnight.

    • The cells are treated with a range of concentrations of SM-164 (and/or in combination with other agents like TRAIL or TNFα).

    • The plates are incubated for a specified period (e.g., 48-72 hours).

    • WST-8 reagent is added to each well, and the plates are incubated for an additional 1-4 hours.

    • The absorbance at 450 nm is measured using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells.

Conclusion

This compound is a potent Smac mimetic that exhibits a dual mechanism of action involving the direct antagonism of XIAP and the proteasome-mediated degradation of cIAP-1 and cIAP-2. This concurrent inhibition of key apoptosis regulators leads to the efficient induction of programmed cell death in a variety of cancer cell lines. The high binding affinities of SM-164 for its targets, as determined by fluorescence polarization assays, translate into potent cellular activity. The experimental protocols detailed herein provide a framework for the further investigation and characterization of SM-164 and other Smac mimetics in preclinical research and drug development.

References

SM-164 Hydrochloride: A Bivalent Smac Mimetic for Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: SM-164 Hydrochloride is a potent, cell-permeable, bivalent small molecule that mimics the endogenous Second Mitochondria-derived Activator of Caspases (Smac) protein.[1][2] As a novel anticancer agent, SM-164 is engineered to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting programmed cell death (apoptosis) in tumor cells.[3][4] This technical guide provides a comprehensive overview of SM-164's mechanism of action, quantitative binding data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action

SM-164 functions as a bivalent IAP antagonist, designed to simultaneously engage the BIR2 and BIR3 domains of cellular IAP-1 (cIAP-1), cIAP-2, and X-linked IAP (XIAP).[4] Its mechanism is twofold:

  • Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to cIAP-1 and cIAP-2, inducing their rapid ubiquitination and subsequent proteasomal degradation. The loss of these cIAPs alleviates the suppression of the non-canonical NF-κB pathway and shunts Tumor Necrosis Factor alpha (TNF-α) signaling towards the formation of pro-apoptotic complexes.

  • Antagonism of XIAP: By binding to the BIR2 and BIR3 domains of XIAP, SM-164 disrupts the interaction between XIAP and caspases (caspase-3, -7, and -9), thereby liberating these key executioners of apoptosis. This action removes a critical brake on both the intrinsic and extrinsic apoptotic pathways.

The concurrent targeting of cIAP-1/2 for degradation and the potent antagonism of XIAP makes SM-164 an extremely effective inducer of apoptosis in cancer cells. Notably, the apoptotic effect of SM-164 is often dependent on TNF-α, which can be produced in an autocrine manner by the cancer cells themselves following cIAP degradation.

Data Presentation: Binding Affinities of SM-164

The potency of SM-164 is underscored by its high binding affinity to various IAP proteins. The following table summarizes the key quantitative data from fluorescence polarization-based assays.

Target ProteinBinding Domain(s)Ki (nM)IC50 (nM)Reference(s)
XIAP BIR2 and BIR30.561.39
cIAP-1 BIR2 and BIR30.31-
cIAP-2 BIR31.1-

Experimental Protocols

Cell Viability and Apoptosis Assays

a. Cell Viability Assay (Trypan Blue Exclusion):

  • Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity.

  • Protocol:

    • Plate cells in 96-well plates and allow them to attach overnight.

    • Treat cells with this compound at desired concentrations for the specified duration (e.g., 24-48 hours).

    • Harvest cells, including those in the supernatant.

    • Mix a small volume of cell suspension with an equal volume of 0.4% trypan blue stain.

    • Incubate for 1-2 minutes at room temperature.

    • Load the mixture onto a hemocytometer and count the number of stained (non-viable) and unstained (viable) cells under a microscope.

    • Calculate cell viability as (viable cell count / total cell count) x 100.

b. Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

  • Principle: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

  • Protocol:

    • Treat cells with SM-164 as described above.

    • Harvest both adherent and floating cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI according to the manufacturer's instructions (e.g., Roche Apoptosis Detection Kit).

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

Western Blot Analysis for Protein Degradation and Caspase Activation
  • Principle: This technique is used to detect specific proteins in a sample and assess changes in their expression levels or cleavage state.

  • Protocol:

    • Treat cells with SM-164 for the desired time points.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against target proteins (e.g., cIAP-1, XIAP, cleaved caspase-3, cleaved PARP) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
  • Principle: Co-IP is used to identify and study interactions between proteins in their native state. For instance, to assess the disruption of XIAP-caspase-9 binding by SM-164.

  • Protocol:

    • Lyse cells under non-denaturing conditions to preserve protein complexes.

    • Pre-clear the lysate with Protein A/G-agarose or magnetic beads to reduce non-specific binding.

    • Incubate the lysate with a primary antibody against the "bait" protein (e.g., XIAP) overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to capture the antibody-protein complex and incubate for another 1-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using antibodies against the "prey" protein (e.g., caspase-9) and the "bait" protein.

Signaling Pathways and Visualizations

SM-164 Mechanism of Action

The following diagram illustrates the core mechanism by which SM-164 induces apoptosis. It targets both cIAPs and XIAP, leading to the activation of caspases.

SM164_Mechanism SM164 SM-164 cIAP12 cIAP-1 / cIAP-2 SM164->cIAP12 Binds & Inhibits XIAP XIAP SM164->XIAP Binds & Inhibits Proteasome Proteasomal Degradation cIAP12->Proteasome Ubiquitination TNFa_Pathway TNF-α Signaling (NF-κB Activation) cIAP12->TNFa_Pathway Inhibits Casp9 Caspase-9 XIAP->Casp9 Inhibits Casp37 Caspase-3 / 7 XIAP->Casp37 Inhibits Apoptosome Apoptosome (Apaf-1, Cyto c, pro-Casp9) ProCasp9 Pro-caspase-9 Apoptosome->ProCasp9 ProCasp37 Pro-caspase-3 / 7 Casp9->ProCasp37 Apoptosis Apoptosis Casp37->Apoptosis ProCasp37->Casp37 Activation ProCasp9->Casp9 Activation

Caption: SM-164 inhibits cIAPs and XIAP to promote caspase activation and apoptosis.

TNF-α Dependent Apoptosis Induced by SM-164

This workflow shows how SM-164-mediated cIAP degradation leads to TNF-α production and subsequent caspase-8-dependent apoptosis.

TNF_Apoptosis_Workflow SM164 SM-164 cIAP_deg cIAP-1/2 Degradation SM164->cIAP_deg NFkB NF-κB Pathway Activation cIAP_deg->NFkB TNFa_prod TNF-α Production & Secretion NFkB->TNFa_prod TNFa_bind TNF-α binds to TNFR1 TNFa_prod->TNFa_bind Complex_II Formation of Complex II (RIPK1, FADD, pro-Casp8) TNFa_bind->Complex_II Casp8 Caspase-8 Activation Complex_II->Casp8 Casp3 Caspase-3 Activation Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Workflow of SM-164 inducing TNF-α dependent extrinsic apoptosis.

Experimental Workflow for Assessing SM-164 Efficacy

This diagram outlines a typical experimental workflow to evaluate the anticancer effects of SM-164 in vitro.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with SM-164 Start->Treatment Viability Cell Viability Assay (e.g., Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis Western Western Blot (cIAPs, Caspases) Treatment->Western CoIP Co-Immunoprecipitation (XIAP-Caspase) Treatment->CoIP Results Data Analysis & Conclusion Viability->Results Apoptosis->Results Western->Results CoIP->Results

Caption: A typical in vitro experimental workflow for evaluating SM-164.

Conclusion

This compound represents a highly potent, bivalent Smac mimetic with a well-defined mechanism of action. By concurrently inducing the degradation of cIAP-1/2 and antagonizing XIAP, it effectively removes key blocks in the apoptotic machinery, leading to tumor cell death. The provided data and protocols offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of SM-164 in oncology.

References

An In-Depth Technical Guide to SM-164 Hydrochloride: A Potent cIAP Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

SM-164 hydrochloride is a potent, cell-permeable, non-peptidic, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2][3] It is designed to antagonize the function of Inhibitor of Apoptosis Proteins (IAPs), a family of crucial negative regulators of apoptosis.[1][2] Due to its ability to promote programmed cell death in cancer cells, SM-164 has been investigated as a promising anticancer agent. This bivalent molecule, containing two Smac mimetic analogues, is engineered to concurrently target multiple BIR (Baculoviral IAP Repeat) domains on IAP proteins, leading to a significant increase in potency compared to its monovalent counterparts.

Mechanism of Action

The primary mechanism of action of SM-164 involves the inhibition of key members of the IAP family, namely cellular IAP-1 (cIAP-1), cellular IAP-2 (cIAP-2), and X-linked IAP (XIAP). These proteins are often overexpressed in tumor cells, contributing to their survival and resistance to therapy.

  • Induction of cIAP-1/2 Degradation: SM-164 binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding event triggers the intrinsic E3 ubiquitin ligase activity of the cIAPs, leading to their autoubiquitination and subsequent rapid degradation by the proteasome. The degradation of cIAPs removes a critical block in the tumor necrosis factor-alpha (TNFα) signaling pathway.

  • Antagonism of XIAP: SM-164 also potently antagonizes XIAP, which is a direct inhibitor of effector caspases (caspase-3 and -7) and initiator caspase-9. By binding to the BIR2 and BIR3 domains of XIAP, SM-164 prevents XIAP from inhibiting these caspases, thereby lowering the threshold for apoptosis induction.

  • Promotion of TNFα-Dependent Apoptosis: The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. This, in turn, can lead to the production and secretion of TNFα in a subset of tumor cells. The secreted TNFα can then act in an autocrine or paracrine manner, binding to its receptor (TNFR1) and initiating a signaling cascade that leads to the activation of caspase-8 and subsequent execution of apoptosis. SM-164-induced degradation of cIAPs sensitizes cancer cells to this TNFα-mediated cell death.

Signaling Pathways

SM164_Mechanism_of_Action cluster_SM164 SM-164 Action cluster_IAPs IAP Proteins cluster_downstream Downstream Effects SM164 SM-164 cIAP1_2 cIAP1 / cIAP2 SM164->cIAP1_2 Binds XIAP XIAP SM164->XIAP Binds & Inhibits Degradation Autoubiquitination & Proteasomal Degradation cIAP1_2->Degradation Induces Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

TNF_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, RIP1, cIAP1/2) TNFR1->ComplexI ComplexII Complex II (FADD, Caspase-8, RIP1) ComplexI->ComplexII Transition to NFkB NF-κB Activation (Survival) ComplexI->NFkB Promotes Casp8 Active Caspase-8 ComplexII->Casp8 Activates Casp3 Active Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis SM164 SM-164 cIAP_degradation cIAP1/2 Degradation SM164->cIAP_degradation Induces cIAP_degradation->ComplexI Destabilizes cIAP_degradation->ComplexII Promotes formation of

Quantitative Data

The potency of SM-164 is reflected in its high binding affinities for various IAP proteins and its effectiveness in cellular assays.

Table 1: Binding Affinities of SM-164 to IAP Proteins

IAP ProteinDomain(s)Binding Affinity (Ki, nM)Assay Type
XIAPBIR2-BIR30.56Fluorescence Polarization
cIAP-1BIR2-BIR30.31Fluorescence Polarization
cIAP-2BIR31.1Fluorescence Polarization
XIAPBIR2 and BIR3IC50: 1.39 nMCell-free assay

Table 2: Cellular Activity of SM-164

Cell LineAssayEndpointPotency
MDA-MB-231 (Breast Cancer)Western BlotcIAP-1 DegradationMarkedly reduced at 1 nM (60 min)
SK-OV-3 (Ovarian Cancer)Apoptosis AssayApoptosis InductionPotent induction
MALME-3M (Melanoma)Apoptosis AssayApoptosis InductionPotent induction
HL-60 (Leukemia)Apoptosis AssayApoptosis InductionEffective at concentrations as low as 1 nM
Multiple Cancer Cell LinesCell ViabilitySensitization to TRAILReduces IC50 of TRAIL by 1-3 orders of magnitude at 100 nM

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of compounds like SM-164.

1. Binding Affinity Determination (Fluorescence Polarization Assay)

This assay measures the binding of a small molecule to a target protein in a homogeneous solution.

  • Principle: A fluorescently labeled tracer peptide (e.g., Smac-1F) that binds to the IAP protein is used. When the tracer is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger IAP protein, its tumbling is restricted, leading to an increase in fluorescence polarization. A test compound like SM-164 competes with the tracer for binding, causing a decrease in polarization in a concentration-dependent manner.

  • Methodology:

    • Reagents: Purified recombinant IAP protein (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3), fluorescently labeled Smac-mimetic tracer, SM-164, and assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

    • Procedure: a. A fixed concentration of the IAP protein (e.g., 3 nM XIAP) and the fluorescent tracer (e.g., 1 nM Smac-1F) are incubated in the assay buffer in a microplate (e.g., 384-well). b. Serial dilutions of SM-164 are added to the wells. c. The plate is incubated at room temperature to reach binding equilibrium. d. Fluorescence polarization is measured using a suitable plate reader.

    • Data Analysis: The data are plotted as fluorescence polarization versus the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a four-parameter logistic equation. The Ki value can then be calculated using the Cheng-Prusoff equation.

2. Cell Viability Assay (WST or MTT Assay)

These colorimetric assays assess cell viability by measuring mitochondrial metabolic activity.

  • Principle: Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium salt (WST or MTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of living cells.

  • Methodology:

    • Cell Plating: Cancer cells (e.g., MDA-MB-231) are seeded into 96-well plates at a predetermined density (e.g., 3000-3500 cells/well) and allowed to attach overnight.

    • Treatment: Cells are treated with serial dilutions of SM-164 alone or in combination with other agents (e.g., TNFα or TRAIL) for a specified duration (e.g., 24-72 hours).

    • Reagent Addition: WST or MTT reagent is added to each well and incubated for 2-4 hours at 37°C.

    • Measurement: If using MTT, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at the appropriate wavelength (e.g., ~450 nm for WST, 570 nm for MTT) using a microplate reader.

    • Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. IC50 values are calculated by plotting percent viability against the log concentration of the compound.

3. Western Blot Analysis for cIAP-1 Degradation and Caspase Activation

This technique is used to detect specific proteins in a cell lysate.

  • Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target proteins (e.g., cIAP-1, cleaved caspase-3, PARP). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.

  • Methodology:

    • Cell Lysis: Cells treated with SM-164 for various times are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-polyacrylamide gel for electrophoresis. The separated proteins are then transferred to a PVDF or nitrocellulose membrane.

    • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with primary antibodies specific for cIAP-1, cleaved caspase-3, cleaved PARP, and a loading control (e.g., GAPDH or β-actin).

    • Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody. The protein bands are visualized by adding a chemiluminescent substrate and imaging the membrane.

    • Analysis: The intensity of the bands is quantified to determine the relative protein levels. A decrease in the cIAP-1 band and an increase in cleaved caspase and PARP bands indicate the pro-apoptotic activity of SM-164.

Experimental Workflows and Advanced Assays

experimental_workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Binding Binding Assays (FP, HTRF, AlphaLISA) Enzyme Enzyme Assays (Caspase Activation) Binding->Enzyme Viability Cell Viability / Apoptosis (MTT, Annexin V) Enzyme->Viability Target Target Engagement (Western Blot for cIAP1) Viability->Target Mechanism Mechanism of Action (siRNA, TNFα blocking) Target->Mechanism PK Pharmacokinetics (PK) & Pharmacodynamics (PD) Mechanism->PK Efficacy Xenograft Tumor Models (Tumor Regression) PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

Advanced Homogeneous Assays:

  • HTRF (Homogeneous Time-Resolved Fluorescence): This TR-FRET-based technology is suitable for high-throughput screening. In the context of IAP antagonism, it can be used to measure protein-protein interactions. An antibody against one protein is labeled with a donor fluorophore (e.g., Europium cryptate) and an antibody against the interacting protein is labeled with an acceptor (e.g., d2). Binding brings the donor and acceptor into proximity, generating a FRET signal. SM-164 would disrupt this interaction, leading to a loss of signal.

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay is highly sensitive. Donor beads, when excited by light, release singlet oxygen molecules that travel a short distance (~200 nm) to activate Acceptor beads, which then emit light. If two interacting proteins are bound to Donor and Acceptor beads, respectively, a signal is generated. SM-164 would inhibit this interaction, reducing the AlphaLISA signal.

This compound is a highly potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by concurrently targeting cIAP-1/2 for degradation and antagonizing XIAP-mediated caspase inhibition. Its ability to sensitize tumor cells to TNFα- and TRAIL-induced apoptosis highlights its potential in combination therapies. The comprehensive data on its binding affinities, cellular activities, and mechanism of action provide a strong rationale for its continued investigation as a novel anticancer therapeutic agent.

References

An In-depth Technical Guide to SM-164 Hydrochloride: Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent Smac mimetic that has emerged as a significant tool in cancer research. By mimicking the endogenous mitochondrial protein Smac/DIABLO, SM-164 targets and antagonizes Inhibitor of Apoptosis Proteins (IAPs), thereby promoting apoptosis in cancer cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. Detailed experimental protocols for key assays and a summary of its biological activities are presented to facilitate its application in research and drug development.

Chemical Structure and Physicochemical Properties

SM-164 is a non-peptide small molecule designed to mimic the N-terminal AVPI (alanine-valine-proline-isoleucine) tetrapeptide of the mature Smac protein, which is responsible for its interaction with IAPs. The bivalent nature of SM-164, containing two Smac mimetic motifs, allows for concurrent and high-affinity binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. The hydrochloride salt form enhances its solubility and stability for experimental use.

Chemical Structure

Below is the 2D chemical structure of the SM-164 free base. The hydrochloride salt is formed by the protonation of one or more of the basic nitrogen atoms.

SM-164 Chemical Structure

Caption: 2D Chemical Structure of SM-164.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 2734174-02-6[1]
Molecular Formula C₆₂H₈₅ClN₁₄O₆[1]
Molecular Weight 1157.88 g/mol [1]
Appearance Solid powder
Solubility Water: ≥ 106 mg/mL[2] DMSO: ≥ 50 mg/mL[3]
Storage and Stability Store lyophilized powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.

Mechanism of Action and Signaling Pathways

SM-164 exerts its pro-apoptotic effects by targeting and neutralizing key members of the IAP family, primarily XIAP (X-linked inhibitor of apoptosis protein) and cIAP1/2 (cellular inhibitor of apoptosis protein 1 and 2).

  • Antagonism of XIAP: XIAP directly inhibits caspases-3, -7, and -9, which are crucial executioners of apoptosis. SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing their interaction with and inhibition of caspases. This releases the brakes on the caspase cascade, allowing apoptosis to proceed.

  • Induction of cIAP1/2 Degradation: Binding of SM-164 to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation. The depletion of cIAPs has two major consequences:

    • Stabilization of NIK and Activation of the Non-Canonical NF-κB Pathway: In some cellular contexts, cIAP1/2 target NF-κB-inducing kinase (NIK) for degradation. Depletion of cIAPs leads to the accumulation of NIK, which in turn activates the non-canonical NF-κB pathway.

    • Promotion of TNFα-Dependent Apoptosis: The degradation of cIAPs leads to the formation of a RIPK1-dependent caspase-8-activating complex (Complex II or the ripoptosome) in response to tumor necrosis factor-alpha (TNFα) signaling. This results in the activation of caspase-8 and the initiation of the extrinsic apoptosis pathway. Many cancer cells exhibit autocrine TNFα signaling, rendering them susceptible to apoptosis upon treatment with SM-164 alone.

The interplay between these actions results in a potent induction of apoptosis in a wide range of cancer cell lines.

Signaling Pathway Diagram

The following diagram illustrates the signaling cascade initiated by SM-164.

SM164_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway SM164 SM-164 cIAP cIAP1/2 SM164->cIAP Binds & Induces Auto-ubiquitination SM164_2 SM-164 Proteasome Proteasome cIAP->Proteasome Degradation Complex_I Complex I (Pro-survival) cIAP->Complex_I Inhibits Formation of Complex II TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 TNFR1->Complex_I Complex_II Complex II (Ripoptosome) Complex_I->Complex_II Transition promoted by cIAP degradation Caspase8 Pro-Caspase-8 Complex_II->Caspase8 aCaspase8 Active Caspase-8 Caspase8->aCaspase8 Caspase3 Pro-Caspase-3 aCaspase8->Caspase3 XIAP XIAP aCaspase9 Active Caspase-9 XIAP->aCaspase9 Inhibits Caspase9 Pro-Caspase-9 Caspase9->aCaspase9 aCaspase9->Caspase3 Apoptosome Apoptosome Apoptosome->Caspase9 SM164_2->XIAP Binds & Antagonizes aCaspase3 Active Caspase-3 Caspase3->aCaspase3 Apoptosis Apoptosis aCaspase3->Apoptosis

Caption: SM-164 induced apoptosis signaling pathway.

Biological Activity and Quantitative Data

SM-164 is a highly potent IAP antagonist with low nanomolar activity in both biochemical and cell-based assays. Its bivalent nature contributes to its significantly higher potency compared to its monovalent counterparts.

In Vitro Activity
Target ProteinAssay TypeValue (nM)Reference Cell Line/System
XIAP IC₅₀ (Binding to BIR2/3)1.39Cell-free
XIAP Kᵢ (Binding to BIR2/3)0.56Cell-free
cIAP1 Kᵢ (Binding to BIR2/3)0.31Cell-free
cIAP2 Kᵢ (Binding to BIR3)1.1Cell-free
HL-60 Apoptosis Induction~1Leukemia cell line
MDA-MB-231 Apoptosis Induction (12h)1Breast cancer cell line
SK-OV-3 Apoptosis Induction (12h)1Ovarian cancer cell line
MALME-3M Apoptosis Induction (12h)1Melanoma cell line
In Vivo Activity

In xenograft models, SM-164 has demonstrated significant anti-tumor activity as a single agent and in combination with other therapies.

Animal ModelCancer TypeDosage and AdministrationOutcome
MDA-MB-231 Breast Cancer1 mg/kg, i.v.Complete tumor growth inhibition.
MDA-MB-231 Breast Cancer5 mg/kg, i.v.65% tumor volume reduction.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific experimental systems.

Western Blot Analysis of IAP Degradation and Caspase Activation

This protocol is for assessing the effect of SM-164 on protein levels of cIAP1, XIAP, and the cleavage of caspases and PARP.

  • Cell Culture and Treatment: Plate cells (e.g., MDA-MB-231) at a suitable density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 1-100 nM) for the desired time points (e.g., 1, 3, 6, 24 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP1, XIAP, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and PARP overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (WST-8)

This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity of SM-164 to IAP proteins.

  • Reagent Preparation: Prepare a fluorescently labeled Smac-mimetic probe, purified IAP protein (e.g., XIAP BIR3 domain), and a serial dilution of SM-164 in an appropriate assay buffer.

  • Assay Setup: In a black 384-well plate, add the IAP protein and the fluorescent probe to each well. Then, add the serially diluted SM-164 or vehicle control.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization on a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the IC₅₀ or Kᵢ values by fitting the data to a competitive binding model.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for characterizing the activity of SM-164.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_data Data Analysis and Interpretation FP_Assay Fluorescence Polarization Assay Cell_Culture Cancer Cell Line Culture Binding_Affinity Determine Binding Affinity (Ki, IC50) FP_Assay->Binding_Affinity WST8_Assay WST-8 Cell Viability Assay Cell_Culture->WST8_Assay Western_Blot Western Blot Analysis Cell_Culture->Western_Blot Cellular_Potency Determine Cellular Potency (EC50) WST8_Assay->Cellular_Potency Mechanism_Confirmation Confirm Mechanism of Action (IAP degradation, Caspase activation) Western_Blot->Mechanism_Confirmation Xenograft_Model Xenograft Mouse Model (e.g., MDA-MB-231) SM164_Treatment SM-164 Treatment (i.v. administration) Xenograft_Model->SM164_Treatment Tumor_Measurement Tumor Volume Measurement SM164_Treatment->Tumor_Measurement Pharmacodynamics Pharmacodynamic Analysis (Western Blot of Tumor Lysates) SM164_Treatment->Pharmacodynamics Antitumor_Efficacy Evaluate Antitumor Efficacy Tumor_Measurement->Antitumor_Efficacy Pharmacodynamics->Mechanism_Confirmation

Caption: Experimental workflow for SM-164 characterization.

Conclusion

This compound is a powerful research tool for investigating the role of IAPs in apoptosis and for exploring IAP antagonists as a therapeutic strategy in oncology. Its well-defined chemical structure, potent biological activity, and understood mechanism of action make it an invaluable compound for researchers in the field of cancer biology and drug discovery. The information and protocols provided in this guide are intended to support the effective use of SM-164 in advancing our understanding of apoptosis and the development of novel cancer therapies.

References

The Discovery and Synthesis of SM-164 Hydrochloride: A Bivalent Smac Mimetic Targeting IAP Proteins for Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a novel, cell-permeable, bivalent small molecule that mimics the endogenous pro-apoptotic protein Smac/DIABLO. By targeting and neutralizing members of the Inhibitor of Apoptosis (IAP) protein family, specifically cIAP-1, cIAP-2, and XIAP, SM-164 effectively induces apoptosis in cancer cells. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of SM-164. Detailed experimental protocols for key biological assays are presented, along with a compilation of quantitative data demonstrating its potent anti-cancer activity. Visual diagrams of the relevant signaling pathways and experimental workflows are included to facilitate a deeper understanding of this promising therapeutic agent.

Introduction

Defects in the apoptotic machinery are a hallmark of cancer, enabling malignant cells to evade programmed cell death and resist conventional therapies[1]. The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, often found overexpressed in various tumor types. A promising strategy in oncology is the development of small molecules that mimic the endogenous IAP antagonist, Smac/DIABLO, to restore apoptotic sensitivity. SM-164 is a second-generation, bivalent Smac mimetic designed for high-affinity binding to multiple IAP proteins, leading to their degradation or functional inhibition and subsequent induction of tumor cell apoptosis[1][2].

Discovery and Rationale

The design of SM-164 was predicated on the understanding that the dimeric form of the native Smac protein concurrently binds to the BIR2 and BIR3 domains of XIAP, a potent inhibitor of caspases-3, -7, and -9[1][2]. Monovalent Smac mimetics, while effective at targeting cIAP-1 and cIAP-2 for degradation, exhibit significantly lower affinity for XIAP. To overcome this limitation, SM-164 was engineered as a bivalent molecule, effectively linking two monovalent Smac mimetic pharmacophores. This design allows for simultaneous engagement with both the BIR2 and BIR3 domains of XIAP, resulting in a substantial increase in binding affinity and a more potent antagonist of XIAP function.

Synthesis of SM-164

The synthesis of SM-164 involves a multi-step process. A key publication outlines the chemical synthesis, which is summarized in the reaction scheme below. The synthesis culminates in the formation of the bivalent structure, which is then typically converted to the hydrochloride salt to improve solubility and facilitate in vitro and in vivo studies.

(The detailed, step-by-step synthesis protocol with specific reagents, reaction conditions, and purification methods is proprietary and not fully disclosed in the public domain. Researchers should refer to specialized medicinal chemistry literature and patents for more granular details on the synthesis of similar compounds.)

Mechanism of Action

SM-164 exerts its pro-apoptotic effects through a dual mechanism of action targeting the IAP family of proteins:

  • Degradation of cIAP-1 and cIAP-2: SM-164 binds with high affinity to the BIR domains of cIAP-1 and cIAP-2. This binding induces their auto-ubiquitination and subsequent proteasomal degradation. The removal of cIAPs liberates downstream signaling pathways, including the activation of NF-κB and the production of tumor necrosis factor-alpha (TNFα), which can sensitize cancer cells to apoptosis.

  • Antagonism of XIAP: As a potent bivalent antagonist, SM-164 binds with high affinity to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9. This disinhibition of caspases is a critical step in the execution phase of apoptosis.

The concurrent targeting of both cIAPs and XIAP by SM-164 leads to a robust induction of apoptosis, particularly in cancer cells that are dependent on these proteins for survival.

SM164_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNFa TNFa TNFR TNFR TNFa->TNFR TRADD/FADD TRADD/FADD TNFR->TRADD/FADD Procaspase-8 Procaspase-8 TRADD/FADD->Procaspase-8 Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Procaspase-3/7 Procaspase-3/7 Caspase-8->Procaspase-3/7 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Apoptosome Apoptosome Apaf-1->Apoptosome Procaspase-9 Procaspase-9 Apoptosome->Procaspase-9 Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Procaspase-3/7 Caspase-3/7 Caspase-3/7 Procaspase-3/7->Caspase-3/7 Activation Apoptosis Apoptosis Caspase-3/7->Apoptosis SM-164 SM-164 cIAP1/2 cIAP1/2 SM-164->cIAP1/2 Inhibits XIAP XIAP SM-164->XIAP Inhibits Degradation Degradation cIAP1/2->Degradation XIAP->Caspase-9 Inhibits XIAP->Caspase-3/7 Inhibits

SM-164 induced apoptosis signaling pathway.

Quantitative Data

The potency of SM-164 has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Binding Affinity of SM-164 to IAP Proteins
IAP ProteinAssay TypeValueReference
XIAP (BIR2-BIR3)FP-basedKi = 0.56 nM
XIAP (BIR2-BIR3)FP-basedIC50 = 1.39 nM
cIAP-1 (BIR2-BIR3)FP-basedKi = 0.31 nM
cIAP-2 (BIR3)FP-basedKi = 1.1 nM
Table 2: Cellular and In Vivo Activity of SM-164
ActivityCell Line / ModelConcentration / DoseEffectReference
Apoptosis InductionLeukemia cellsAs low as 1 nMEffective induction of apoptosis
cIAP-1 DegradationMDA-MB-23110-100 nMRapid and marked degradation
Tumor RegressionMDA-MB-231 Xenograft5 mg/kg65% reduction in tumor volume
RadiosensitizationBreast Cancer CellsNanomolar concentrationsSensitization enhancement ratio of 1.7-1.8

Experimental Protocols

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity of SM-164 to IAP proteins.

  • Reagents and Materials:

    • Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3).

    • Fluorescently labeled Smac-derived peptide (tracer).

    • This compound.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • 384-well, non-binding black plates.

    • Fluorescence polarization plate reader.

  • Procedure:

    • Prepare serial dilutions of SM-164 in the assay buffer.

    • In a 384-well plate, add the IAP protein and the fluorescent tracer to each well at optimized concentrations.

    • Add the serially diluted SM-164 or vehicle control to the wells.

    • Incubate the plate at room temperature for a specified time to reach binding equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.

    • Calculate the IC50 values by fitting the data to a sigmoidal dose-response curve. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

WST-8 Cell Viability Assay

This colorimetric assay is used to assess the effect of SM-164 on cancer cell viability.

  • Reagents and Materials:

    • Cancer cell lines (e.g., MDA-MB-231, HCT116).

    • Complete cell culture medium.

    • This compound.

    • WST-8 reagent.

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treat the cells with serial dilutions of SM-164 (and TNFα, if applicable) for the desired duration (e.g., 48 hours).

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for cIAP-1 Degradation and Caspase Activation

This technique is used to detect changes in protein levels and activation status.

  • Reagents and Materials:

    • Cancer cell lines.

    • This compound.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Protein quantification assay (e.g., BCA assay).

    • SDS-PAGE gels and running buffer.

    • Transfer buffer and PVDF or nitrocellulose membranes.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-cIAP-1, anti-cleaved caspase-3, anti-cleaved PARP, anti-β-actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Procedure:

    • Treat cells with SM-164 for the indicated times and concentrations.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and apply the chemiluminescent substrate.

    • Detect the signal using an imaging system.

Experimental_Workflow Start Start In_Vitro_Studies In_Vitro_Studies Start->In_Vitro_Studies Binding_Assay Binding_Assay In_Vitro_Studies->Binding_Assay Determine Ki/IC50 Cell_Viability_Assay Cell_Viability_Assay In_Vitro_Studies->Cell_Viability_Assay Assess Cytotoxicity Western_Blot Western_Blot In_Vitro_Studies->Western_Blot Confirm Mechanism In_Vivo_Studies In_Vivo_Studies In_Vitro_Studies->In_Vivo_Studies Promising Results Data_Analysis Data_Analysis Binding_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis Western_Blot->Data_Analysis Xenograft_Model Xenograft_Model In_Vivo_Studies->Xenograft_Model Evaluate Efficacy Toxicity_Assessment Toxicity_Assessment In_Vivo_Studies->Toxicity_Assessment Assess Safety Xenograft_Model->Data_Analysis Toxicity_Assessment->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

General experimental workflow for SM-164 evaluation.

Conclusion

This compound is a potent, bivalent Smac mimetic that effectively induces apoptosis in cancer cells by targeting multiple IAP proteins. Its rational design, which enables high-affinity binding to and neutralization of XIAP, cIAP-1, and cIAP-2, represents a significant advancement in the development of IAP antagonists. Preclinical studies have demonstrated its promising anti-tumor activity, both as a single agent and in combination with other therapies. The detailed protocols and compiled data in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of SM-164 and similar agents in the treatment of cancer.

References

The Role of SM-164 Hydrochloride in Inducing Apoptosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 Hydrochloride is a potent, cell-permeable, bivalent Smac mimetic that has emerged as a significant investigational agent in cancer therapy. Its primary mechanism of action involves the induction of apoptosis, or programmed cell death, through the targeted inhibition of Inhibitor of Apoptosis Proteins (IAPs). This technical guide provides an in-depth overview of the core mechanisms by which SM-164 induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Introduction to this compound and IAP Antagonism

Defects in apoptotic signaling are a hallmark of cancer, enabling tumor cells to evade cell death and proliferate uncontrollably. The Inhibitor of Apoptosis Proteins (IAPs) are a family of endogenous proteins that negatively regulate apoptosis by binding to and inhibiting caspases, the key executioners of apoptosis. This compound, a synthetic small molecule, mimics the function of the endogenous mitochondrial protein Smac/DIABLO (Second Mitochondria-derived Activator of Caspases/Direct IAP-Binding protein with Low pI), which is released into the cytoplasm in response to apoptotic stimuli. By acting as a Smac mimetic, SM-164 potently antagonizes IAPs, thereby removing the brakes on apoptosis and sensitizing cancer cells to cell death.[1][2][3]

Mechanism of Action: Targeting the IAP Family

SM-164's pro-apoptotic activity stems from its high-affinity binding to several key members of the IAP family, primarily X-linked inhibitor of apoptosis protein (XIAP), and cellular IAP1 and IAP2 (cIAP1 and cIAP2).[2][4]

  • Antagonism of XIAP: XIAP is a potent inhibitor of effector caspases-3 and -7, as well as initiator caspase-9. SM-164 binds to the BIR2 and BIR3 domains of XIAP with high affinity, preventing XIAP from inhibiting these caspases and thus promoting the execution of the apoptotic cascade.

  • Induction of cIAP1/2 Degradation: Upon binding to cIAP1 and cIAP2, SM-164 induces their rapid auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), which in turn activates the non-canonical NF-κB pathway. More critically for apoptosis, cIAP degradation can lead to the formation of a RIPK1-containing complex that, in the absence of IAP-mediated inhibition, can trigger caspase-8 activation and apoptosis, particularly in the presence of TNFα.

Quantitative Data: Binding Affinities and Cellular Potency

The efficacy of SM-164 as an IAP antagonist has been quantified through various biochemical and cell-based assays. The following tables summarize key quantitative data from published studies.

Target Protein Binding Assay Ki (nM) IC50 (nM) Reference
XIAP (BIR2-BIR3)Fluorescence Polarization0.561.39
cIAP-1 (BIR2-BIR3)Fluorescence Polarization0.31-
cIAP-2 (BIR3)Fluorescence Polarization1.1-

Table 1: Binding Affinities of SM-164 to IAP Proteins. This table presents the dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50) of SM-164 for key IAP proteins, demonstrating its high-affinity binding.

Cell Line Assay Parameter SM-164 Concentration Effect Reference
HL-60 (Leukemia)Apoptosis AssayApoptosis Induction1 nMEffective induction of apoptosis
MDA-MB-231 (Breast Cancer)Western BlotcIAP-1 Degradation1-10 nMMarked reduction of cIAP-1 levels within 60 minutes
MDA-MB-468 & MDA-MB-453 (Breast Cancer)Western BlotcIAP-1 Degradation100 nMComplete elimination of cIAP-1 within 1 hour
T-47D & SK-BR-3 (Breast Cancer)Western BlotcIAP-1 Degradation10 nMComplete elimination of cIAP-1 within 1 hour

Table 2: Cellular Activity of SM-164. This table highlights the potent cellular effects of SM-164 at nanomolar concentrations, including the induction of apoptosis and the degradation of cIAP-1 in various cancer cell lines.

Signaling Pathways of SM-164-Induced Apoptosis

SM-164 can induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Its ability to sensitize cells to TNFα-dependent apoptosis is a key feature of its anti-cancer activity.

SM164_Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->Complex_I Complex_II Complex II (FADD, Caspase-8, RIPK1) Complex_I->Complex_II Caspase8 Active Caspase-8 Complex_II->Caspase8 Caspase37 Active Caspase-3/7 Caspase8->Caspase37 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Caspase9 Active Caspase-9 Apoptosome->Caspase9 Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis SM164 SM-164 cIAP12 cIAP1/2 SM164->cIAP12 Induces Degradation XIAP XIAP SM164->XIAP Inhibits XIAP->Caspase9 Inhibition XIAP->Caspase37 Inhibition

Figure 1: SM-164 Induced Apoptosis Signaling Pathways. This diagram illustrates how SM-164 promotes apoptosis by inhibiting XIAP and inducing the degradation of cIAP1/2, thereby activating both the extrinsic and intrinsic apoptotic pathways.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pro-apoptotic effects of SM-164.

Cell Viability Assay (MTT/WST-8 Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound and control compounds for the desired duration (e.g., 24, 48, or 72 hours).

  • Reagent Addition:

    • For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C. Then, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight at 37°C.

    • For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the untreated control.

Western Blot Analysis for IAP Degradation and Caspase Activation

Western blotting is used to detect changes in protein levels.

  • Cell Lysis: Treat cells with SM-164 for the indicated times. Wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against cIAP-1, XIAP, cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with SM-164 as required. Collect both adherent and floating cells by trypsinization and centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Downstream Assays cluster_viability Cell Viability cluster_protein Protein Analysis cluster_apoptosis Apoptosis Detection Start Start with Cancer Cell Line Treatment Treat with SM-164 Start->Treatment MTT MTT/WST-8 Assay Treatment->MTT Lysis Cell Lysis Treatment->Lysis Staining Annexin V/PI Staining Treatment->Staining Absorbance Measure Absorbance MTT->Absorbance Viability_Data Cell Viability Data Absorbance->Viability_Data Western Western Blot Lysis->Western Protein_Data Protein Expression Data Western->Protein_Data Flow Flow Cytometry Staining->Flow Apoptosis_Data Apoptosis Percentage Data Flow->Apoptosis_Data

Figure 2: General Experimental Workflow. This diagram outlines the typical experimental workflow for evaluating the pro-apoptotic effects of SM-164 on cancer cell lines.

Conclusion and Future Directions

This compound is a potent and specific antagonist of IAP proteins that effectively induces apoptosis in a variety of cancer cell models. Its ability to concurrently target XIAP and induce the degradation of cIAP1/2 makes it a promising candidate for cancer therapy, both as a single agent and in combination with other anti-cancer agents such as TRAIL and conventional chemotherapy. Future research will likely focus on optimizing combination therapies, identifying predictive biomarkers of response, and further elucidating the complex interplay between IAP inhibition and other cellular signaling pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working to advance the therapeutic potential of SM-164 and other Smac mimetics.

References

A Technical Guide to the Binding Affinity of SM-164 with IAP Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of SM-164, a bivalent Smac mimetic, to the Inhibitor of Apoptosis (IAP) family of proteins. SM-164 has garnered significant interest as a potential anti-cancer agent due to its potent ability to induce apoptosis by targeting key IAP proteins.[1][2] This document outlines the quantitative binding data, the experimental methodologies used to determine these affinities, and the underlying signaling pathways.

Quantitative Binding Affinity of SM-164 to IAP Proteins

SM-164 is a potent antagonist of several IAP proteins, most notably XIAP, cIAP-1, and cIAP-2.[1][3][4] Its bivalent nature allows it to bind with significantly higher affinity compared to its monovalent counterparts. The binding affinities, expressed as the inhibition constant (Ki), have been determined for SM-164 against various IAP protein domains.

IAP ProteinProtein Domain(s)Ki (nM)Reference
XIAPBIR2 and BIR30.56
cIAP-1BIR2 and BIR30.31
cIAP-2BIR31.1

IAP Signaling and the Mechanism of Action of SM-164

Inhibitor of Apoptosis (IAP) proteins are key regulators of apoptosis, primarily by inhibiting caspases. XIAP, the most potent IAP, directly binds to and inhibits caspases-3, -7, and -9. The cellular IAPs, cIAP-1 and cIAP-2, are involved in TNFα signaling and function as E3 ubiquitin ligases.

Under apoptotic stimuli, the mitochondrial protein Smac/DIABLO is released into the cytoplasm, where it binds to IAPs, thereby liberating caspases and promoting cell death. SM-164 is a Smac mimetic that mimics the action of endogenous Smac/DIABLO. As a bivalent molecule, SM-164 can concurrently interact with two BIR domains, leading to very high-affinity binding. By binding to XIAP, SM-164 displaces caspases, leading to their activation and subsequent apoptosis. Furthermore, SM-164's binding to cIAP-1 and cIAP-2 induces their auto-ubiquitination and proteasomal degradation, which can trigger TNFα-dependent apoptosis.

G cluster_0 Normal Cell Survival cluster_1 Action of SM-164 XIAP XIAP Caspases Caspases XIAP->Caspases Inhibits cIAP12 cIAP-1/2 cIAP12->Caspases Regulates Apoptosis_Inhibited Apoptosis Inhibited Caspases->Apoptosis_Inhibited SM164 SM-164 XIAP_SM164 XIAP SM164->XIAP_SM164 Binds & Antagonizes cIAP12_SM164 cIAP-1/2 SM164->cIAP12_SM164 Binds Caspases_Active Active Caspases XIAP_SM164->Caspases_Active Degradation Proteasomal Degradation cIAP12_SM164->Degradation Induces Apoptosis_Induced Apoptosis Induced Caspases_Active->Apoptosis_Induced

Mechanism of SM-164-induced apoptosis.

Experimental Protocols

The binding affinities of SM-164 to IAP proteins were primarily determined using fluorescence polarization (FP)-based competitive binding assays.

Fluorescence Polarization (FP) Competitive Binding Assay

This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule (a tracer) upon binding to a larger protein. In a competitive format, an unlabeled compound (SM-164) competes with the fluorescent tracer for binding to the target protein (IAP), leading to a decrease in fluorescence polarization.

  • Reagents and Materials:

    • Purified recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR2-BIR3, cIAP-2 BIR3).

    • A fluorescently labeled tracer peptide that binds to the IAP protein. For instance, a bivalent fluorescently tagged tracer, Smac-1F, was used for assays with XIAP containing both BIR2 and BIR3 domains.

    • SM-164 compound of varying concentrations.

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).

    • Microplates (e.g., black, non-binding surface 384-well plates).

    • A microplate reader capable of measuring fluorescence polarization.

  • General Protocol:

    • Preparation: A solution containing the IAP protein and the fluorescent tracer is prepared in the assay buffer. The concentrations are optimized to ensure a stable and significant polarization signal. For example, for the XIAP BIR3 assay, 30 nM of the protein and 5 nM of a tracer like SM5F might be used.

    • Competition: Serial dilutions of SM-164 are added to the wells of the microplate.

    • Incubation: The IAP protein and fluorescent tracer mixture is added to the wells containing SM-164. The plate is then incubated at room temperature to allow the binding reaction to reach equilibrium.

    • Measurement: The fluorescence polarization is measured using a microplate reader with appropriate excitation and emission filters (e.g., 485 nm for excitation and 535 nm for emission for fluorescein).

    • Data Analysis: The decrease in polarization is proportional to the amount of tracer displaced by SM-164. The data are plotted as percent inhibition versus the logarithm of the inhibitor concentration. The IC50 value (the concentration of SM-164 that inhibits 50% of the tracer binding) is determined by fitting the data to a sigmoidal dose-response curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and dissociation constant (Kd) of the fluorescent tracer.

G A Prepare Reagents: - IAP Protein - Fluorescent Tracer - SM-164 Dilutions B Add SM-164 serial dilutions to microplate wells A->B C Add IAP protein and fluorescent tracer mixture to wells B->C D Incubate plate at room temperature to reach equilibrium C->D E Measure Fluorescence Polarization (FP) with a plate reader D->E F Data Analysis: Plot % Inhibition vs. [SM-164] Determine IC50 Calculate Ki E->F

Workflow for FP-based competitive binding assay.

Conclusion

The bivalent Smac mimetic, SM-164, demonstrates high-affinity binding to XIAP, cIAP-1, and cIAP-2, with Ki values in the low- to sub-nanomolar range. This potent binding, determined through fluorescence polarization assays, underlies its mechanism of action, which involves the concurrent antagonization of XIAP and the induction of cIAP-1/2 degradation. These activities effectively remove the brakes on the apoptotic machinery, making SM-164 a promising candidate for further development in cancer therapeutics. The detailed protocols and pathway information provided in this guide serve as a valuable resource for researchers in the field of apoptosis and drug discovery.

References

Understanding SM-164 as a non-peptide IAP inhibitor.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SM-164 is a potent, cell-permeable, non-peptide, bivalent small molecule that functions as a Smac (Second Mitochondria-derived Activator of Caspases) mimetic. By targeting Inhibitor of Apoptosis Proteins (IAPs), SM-164 effectively induces apoptosis in cancer cells, making it a promising candidate for anticancer drug development. This technical guide provides a comprehensive overview of SM-164, including its mechanism of action, quantitative binding affinities, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and therapeutic interventions. Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, acting as endogenous inhibitors of caspases, the principal executioners of apoptosis. Smac/DIABLO, a mitochondrial protein released during apoptosis, antagonizes IAPs, thereby promoting caspase activation and cell death.

SM-164 was developed as a bivalent Smac mimetic, designed to concurrently engage the BIR2 and BIR3 domains of IAP proteins with high affinity.[1][2][3][4] Its bivalency confers significantly greater potency compared to its monovalent counterparts.[1] This guide delves into the technical details of SM-164's function and provides practical information for its scientific investigation.

Mechanism of Action

SM-164 exerts its pro-apoptotic effects through a dual mechanism targeting different members of the IAP family:

  • Antagonism of XIAP: SM-164 binds with high affinity to the BIR2 and BIR3 domains of X-linked inhibitor of apoptosis protein (XIAP), preventing XIAP from binding to and inhibiting caspases-3, -7, and -9. This direct antagonism relieves the inhibition of effector and initiator caspases, facilitating the execution of the apoptotic program.

  • Induction of cIAP-1/2 Degradation: SM-164 binding to cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2) induces their auto-ubiquitination and subsequent proteasomal degradation. The degradation of cIAPs leads to the stabilization of NIK (NF-κB-inducing kinase), resulting in the activation of the non-canonical NF-κB pathway. More critically for its immediate apoptotic effect, cIAP degradation can lead to the production of Tumor Necrosis Factor-alpha (TNFα), which then acts as an extrinsic apoptotic stimulus. This TNFα-dependent apoptosis is a key mechanism of action for SM-164 in many cancer cell lines.

The concurrent removal of the XIAP block and the induction of cIAP-1/2 degradation makes SM-164 an extremely potent inducer of apoptosis.

SM164_Mechanism_of_Action Mechanism of Action of SM-164 cluster_Extrinsic Extrinsic Pathway cluster_Intrinsic Intrinsic Pathway cluster_Execution Execution Pathway cluster_IAPs IAP Regulation TNFR TNFR ComplexI Complex I (Survival) TNFR->ComplexI recruits cIAPs TNFa TNFα TNFa->TNFR ComplexII Complex II (Apoptosis) ComplexI->ComplexII transition Procaspase8 Pro-caspase-8 ComplexII->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 activation Procaspase37 Pro-caspase-3/7 Caspase8->Procaspase37 Mitochondrion Mitochondrion Smac Smac/DIABLO Mitochondrion->Smac releases Apoptosome Apoptosome Mitochondrion->Apoptosome releases Cytochrome c to form XIAP XIAP Smac->XIAP antagonizes Procaspase9 Pro-caspase-9 Apoptosome->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 activation Caspase9->Procaspase37 Caspase37 Caspase-3/7 Procaspase37->Caspase37 activation Apoptosis Apoptosis Caspase37->Apoptosis execution cIAP12 cIAP-1/2 cIAP12->ComplexI stabilizes Proteasome Proteasome cIAP12->Proteasome XIAP->Caspase9 inhibits XIAP->Caspase37 inhibits SM164 SM-164 SM164->cIAP12 induces degradation SM164->XIAP antagonizes

Caption: SM-164 promotes apoptosis by antagonizing XIAP and inducing cIAP-1/2 degradation.

Data Presentation

Binding Affinity of SM-164 to IAP Proteins

The potency of SM-164 is reflected in its low nanomolar binding affinities for key IAP proteins. The following table summarizes the reported equilibrium dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50).

Target ProteinDomain(s)Assay TypeKi (nM)IC50 (nM)Reference(s)
XIAP BIR2 and BIR3Fluorescence Polarization0.561.39
cIAP-1 BIR2 and BIR3Fluorescence Polarization0.31-
cIAP-2 BIR3Fluorescence Polarization1.1-

Note: The IC50 is the concentration of an inhibitor required for 50% inhibition in vitro, while Ki is the inhibition constant, an absolute value indicating the binding affinity.

Cellular Activity of SM-164

The in vitro efficacy of SM-164 has been demonstrated in various cancer cell lines. The table below presents the half-maximal inhibitory concentration (IC50) for cell growth inhibition in selected cell lines.

Cell LineCancer TypeAssayIC50 (nM)Reference(s)
MDA-MB-231Breast CancerWST-8 Assay3.3 - 6.8
SK-OV-3Ovarian CancerWST-8 Assay16
HL-60LeukemiaNot Specified~1

Note: IC50 values can vary depending on the assay conditions and duration of treatment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize SM-164.

Fluorescence Polarization-Based Binding Assay

This assay quantitatively determines the binding affinity of SM-164 for IAP proteins.

Principle: A fluorescently-labeled Smac-derived peptide (tracer) is incubated with the recombinant IAP protein. In its bound state, the tracer tumbles slowly, emitting highly polarized light. When a competitor like SM-164 is introduced, it displaces the tracer, which then tumbles more rapidly, resulting in a decrease in fluorescence polarization.

Methodology:

  • Reagents:

    • Recombinant IAP proteins (e.g., XIAP BIR2-BIR3, cIAP-1 BIR3).

    • Fluorescently-labeled Smac peptide tracer (e.g., SM5F).

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.

    • SM-164 serial dilutions.

  • Procedure:

    • In a 384-well black plate, add the IAP protein (e.g., 10-30 nM) and the fluorescent tracer (e.g., 2-5 nM).

    • Add serial dilutions of SM-164 or vehicle control.

    • Incubate at room temperature for 15-30 minutes, protected from light.

    • Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the SM-164 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Cell Viability (MTS/WST-8) Assay

This colorimetric assay is used to assess the effect of SM-164 on cell viability and proliferation.

Principle: The tetrazolium salt MTS (or WST-8) is reduced by metabolically active cells to a soluble formazan product. The amount of formazan produced, measured by absorbance, is proportional to the number of viable cells.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with serial dilutions of SM-164, alone or in combination with other agents like TNFα or TRAIL. Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 48-96 hours).

  • Assay Procedure:

    • Add 20 µL of the combined MTS/PES solution to each 100 µL well.

    • Incubate at 37°C for 1-4 hours until a color change is apparent.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (media only).

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the logarithm of SM-164 concentration and fit to a dose-response curve to determine the IC50.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS).

Principle: In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label apoptotic cells. A viability dye like Propidium Iodide (PI) is used to distinguish early apoptotic (Annexin V+/PI-) from late apoptotic/necrotic cells (Annexin V+/PI+).

Methodology:

  • Cell Treatment:

    • Treat cells with SM-164 for the desired time.

    • Harvest both adherent and floating cells.

  • Staining:

    • Wash cells with cold PBS and then resuspend in 1X Annexin V Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.

    • Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.

    • Incubate for 10-15 minutes at room temperature, protected from light.

    • Add 5 µL of PI staining solution.

  • Flow Cytometry:

    • Analyze the stained cells immediately by flow cytometry.

    • Collect 10,000-20,000 events per sample.

  • Data Analysis:

    • Gate the cell populations to quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blotting

Western blotting is used to detect changes in protein levels, such as the degradation of cIAP-1 and the cleavage of caspases and PARP.

Methodology:

  • Protein Extraction:

    • Treat cells with SM-164 for various time points.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Separate equal amounts of protein on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies against target proteins (e.g., cIAP-1, XIAP, Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, and a loading control like β-actin or GAPDH).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

In Vivo Xenograft Tumor Model

This model is used to evaluate the anti-tumor efficacy of SM-164 in a living organism.

Methodology:

  • Tumor Implantation:

    • Subcutaneously inject cancer cells (e.g., 5 x 10^6 MDA-MB-231 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., SCID or nude mice).

  • Treatment:

    • When tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment groups.

    • Administer SM-164 (e.g., 5 mg/kg), vehicle control, or combination therapy via an appropriate route (e.g., intravenous injection).

    • Monitor tumor volume and body weight regularly.

  • Pharmacodynamic and Efficacy Endpoints:

    • At the end of the study, or at specified time points, euthanize the mice.

    • Excise tumors for analysis by western blotting (to assess cIAP-1 degradation, caspase activation) or immunohistochemistry (e.g., TUNEL staining for apoptosis).

    • Monitor for any signs of toxicity in normal tissues.

Mandatory Visualizations

Experimental_Workflow_In_Vitro In Vitro Efficacy Workflow for SM-164 cluster_setup Assay Setup cluster_assays Cellular Assays cluster_analysis Data Analysis plate_cells Plate Cancer Cells (96-well / 6-well plates) treat_cells Treat with SM-164 (Dose-response / Time-course) plate_cells->treat_cells viability Cell Viability Assay (MTS / WST-8) treat_cells->viability apoptosis Apoptosis Assay (Annexin V / PI Staining) treat_cells->apoptosis western Protein Analysis (Western Blot) treat_cells->western ic50 Calculate IC50 viability->ic50 flow Quantify Apoptosis (Flow Cytometry) apoptosis->flow protein_levels Assess Protein Levels (cIAP-1, Caspases, PARP) western->protein_levels

Caption: A typical workflow for assessing the in vitro efficacy of SM-164.

In_Vivo_Xenograft_Workflow In Vivo Xenograft Study Workflow start Start implant Implant Tumor Cells (e.g., MDA-MB-231 in SCID mice) start->implant tumor_growth Allow Tumors to Grow (to ~150-200 mm³) implant->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize treat Administer Treatment (SM-164, Vehicle, Combo) randomize->treat monitor Monitor Tumor Volume & Animal Health treat->monitor monitor->treat Repeat Dosing endpoint Endpoint Reached monitor->endpoint Tumor size limit or end of study period analyze Harvest Tissues and Analyze (Western, IHC, TUNEL) endpoint->analyze end End analyze->end

References

Methodological & Application

Application Notes and Protocols for SM-164 Hydrochloride in In Vivo Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of SM-164 Hydrochloride, a potent bivalent Smac mimetic, in preclinical in vivo xenograft studies. SM-164 targets Inhibitor of Apoptosis Proteins (IAPs), promoting apoptosis in cancer cells and offering a promising avenue for cancer therapy.

Mechanism of Action

SM-164 is a non-peptide, cell-permeable small molecule that mimics the endogenous IAP antagonist, Smac/DIABLO.[1][2] It functions by binding to multiple IAP proteins, including X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1 and cIAP-2), with high affinity.[1][3][4] This bivalent mimetic is significantly more potent than its monovalent counterparts.

The primary mechanisms of action of SM-164 include:

  • Antagonism of XIAP: SM-164 binds to the BIR2 and BIR3 domains of XIAP, preventing XIAP from inhibiting caspases-3, -7, and -9. This releases the brakes on the execution phase of apoptosis.

  • Degradation of cIAP-1/2: By binding to cIAP-1 and cIAP-2, SM-164 induces their rapid ubiquitination and subsequent proteasomal degradation. The removal of cIAPs is crucial as they are involved in TNFα signaling pathways that can lead to apoptosis.

The concurrent targeting of both XIAP and cIAPs by SM-164 leads to a potent induction of apoptosis in tumor cells.

Signaling Pathway of SM-164 Induced Apoptosis

SM164_Mechanism_of_Action cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_iap IAP Regulation cluster_caspase Caspase Cascade TNFa TNFα TNFR TNFR TNFa->TNFR Complex_I Complex I (Survival) TNFR->Complex_I Complex_II Complex II (Apoptosis) Complex_I->Complex_II Procaspase8 Pro-caspase-8 Complex_II->Procaspase8 Mitochondria Mitochondria Smac Smac/DIABLO Mitochondria->Smac XIAP XIAP Smac->XIAP Inhibits cIAP12 cIAP-1/2 cIAP12->Complex_I Promotes Procaspase37 Pro-caspase-3/7 cIAP12->Procaspase37 Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase37 Caspase-3/7 XIAP->Caspase37 Inhibits Caspase8 Caspase-8 Procaspase8->Caspase8 Caspase8->Procaspase37 Procaspase9 Pro-caspase-9 Procaspase9->Caspase9 Caspase9->Procaspase37 Procaspase37->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis SM164 This compound SM164->cIAP12 Induces Degradation SM164->XIAP Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data from In Vivo Xenograft Studies

The following tables summarize the quantitative data from preclinical studies of SM-164 in xenograft models.

Table 1: Binding Affinities of SM-164 to IAP Proteins

IAP ProteinBinding Affinity (Ki)
XIAP (BIR2 & BIR3 domains)0.56 nM
cIAP-1 (BIR2 & BIR3 domains)0.31 nM
cIAP-2 (BIR3 domain)1.1 nM

Table 2: Antitumor Efficacy of SM-164 in MDA-MB-231 Breast Cancer Xenograft Model

Treatment GroupDosage and ScheduleInitial Tumor Volume (mm³)Final Tumor Volume (mm³)Tumor Growth Inhibition/RegressionReference
Vehicle Control----
SM-1641 mg/kg--Complete tumor growth inhibition during treatment
SM-1645 mg/kg147 ± 5454 ± 3265% reduction in tumor volume

Experimental Protocols

This section provides a detailed methodology for conducting an in vivo xenograft study to evaluate the antitumor efficacy of this compound.

Cell Culture
  • Cell Line: MDA-MB-231 (human breast adenocarcinoma) or other suitable cancer cell lines.

  • Culture Medium: Recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells upon reaching 80-90% confluency to maintain exponential growth.

Animal Model
  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude mice), typically 6-8 weeks old.

  • Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.

  • Housing: House mice in a sterile, pathogen-free environment with ad libitum access to food and water.

Tumor Implantation
  • Cell Preparation: Harvest cultured cancer cells during the logarithmic growth phase. Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel to a final concentration of 5 x 10⁷ cells/mL.

  • Injection: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the flank of each mouse.

This compound Formulation and Administration
  • Formulation: For intravenous (i.v.) administration, this compound can be dissolved in a suitable vehicle such as PBS. It is recommended to prepare fresh solutions for each administration.

  • Dosage: Based on preclinical studies, effective doses range from 1 mg/kg to 5 mg/kg.

  • Administration: Administer the prepared SM-164 solution via intravenous injection. The frequency of administration should be determined based on the study design (e.g., once daily, every other day).

Monitoring and Data Collection
  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Body Weight: Monitor and record the body weight of each animal 2-3 times per week as an indicator of systemic toxicity.

  • Clinical Observations: Observe the general health and behavior of the mice daily.

  • Endpoint: The study may be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or after a specified treatment period.

Tissue Collection and Analysis
  • Tumor Excision: At the end of the study, euthanize the mice and excise the tumors.

  • Pharmacodynamic Analysis: A portion of the tumor tissue can be snap-frozen in liquid nitrogen for subsequent analysis, such as Western blotting to assess the degradation of cIAP-1 and activation of caspases.

  • Histological Analysis: Another portion of the tumor can be fixed in 10% neutral buffered formalin and embedded in paraffin for immunohistochemical analysis of apoptosis markers (e.g., cleaved caspase-3).

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Cell_Culture 1. Cell Culture (e.g., MDA-MB-231) Tumor_Implantation 3. Tumor Implantation (Subcutaneous Injection) Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization (Immunodeficient Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 6. SM-164 Administration (e.g., 5 mg/kg, i.v.) Randomization->Treatment Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment->Data_Collection Endpoint 8. Study Endpoint & Euthanasia Data_Collection->Endpoint Tissue_Harvesting 9. Tissue Harvesting (Tumors) Endpoint->Tissue_Harvesting Analysis 10. Downstream Analysis (Western Blot, IHC) Tissue_Harvesting->Analysis

Caption: A typical workflow for an in vivo xenograft study with SM-164.

Combination Therapies

SM-164 has shown synergistic effects when combined with other anticancer agents, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand). The combination of SM-164 and TRAIL has been demonstrated to induce tumor regression in xenograft models where either agent alone was ineffective. This synergistic activity is attributed to SM-164's ability to concurrently target XIAP and cIAP-1, thereby sensitizing cancer cells to TRAIL-induced apoptosis.

Safety and Toxicity

In preclinical studies, SM-164 has been shown to be well-tolerated with no significant toxicity observed in normal mouse tissues at therapeutic doses. However, as with any experimental therapeutic, careful monitoring for signs of toxicity is essential during in vivo studies.

Conclusion

This compound is a potent IAP antagonist with significant antitumor activity in preclinical xenograft models. Its well-defined mechanism of action and demonstrated efficacy, both as a single agent and in combination therapies, make it a valuable tool for cancer research and a promising candidate for further clinical development. The protocols outlined in these application notes provide a framework for the successful implementation of in vivo studies to further investigate the therapeutic potential of SM-164.

References

Designing Cancer Research Studies with SM-164 Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SM-164 Hydrochloride is a potent, cell-permeable, bivalent Smac (Second Mitochondria-derived Activator of Caspases) mimetic.[1][2] As an antagonist of Inhibitor of Apoptosis Proteins (IAPs), SM-164 is a valuable tool for inducing apoptosis in cancer cells and overcoming resistance to conventional therapies.[3][4][5] This document provides detailed application notes and experimental protocols for designing cancer research studies utilizing this compound.

SM-164 functions by targeting multiple IAP proteins, including X-linked inhibitor of apoptosis protein (XIAP) and cellular IAP1 and IAP2 (cIAP1/2). It binds with high affinity to the BIR (Baculoviral IAP Repeat) domains of these proteins, thereby disrupting their ability to inhibit caspases. This leads to the activation of the caspase cascade and subsequent programmed cell death. Notably, SM-164 can induce cIAP-1/2 degradation, which promotes TNFα-dependent apoptosis.

Data Presentation

Table 1: Binding Affinity of SM-164 to IAP Proteins
IAP ProteinDomain(s)Kᵢ (nM)Reference
XIAPBIR2-BIR30.56
cIAP-1BIR2-BIR30.31
cIAP-2BIR31.1
Table 2: In Vitro Activity of SM-164 in Cancer Cell Lines
Cell LineCancer TypeAssayIC₅₀ (nM)NotesReference
MDA-MB-231Breast CancerWST-83.32-3 hour incubation
MDA-MB-231Breast CancerWST-86.84 day incubation
SK-OV-3Ovarian CancerWST-8164 day incubation
HL-60LeukemiaApoptosis~1
HCT116Colon CancerWSTSynergistic with TNFα
MDA-MB-453Breast CancerWSTSynergistic with TNFα
Table 3: In Vivo Antitumor Efficacy of SM-164
Xenograft ModelTreatmentOutcomeReference
MDA-MB-2311 mg/kg, i.v., daily, 5 days/week for 2 weeksComplete tumor growth inhibition
MDA-MB-2315 mg/kg, i.v., daily, 5 days/week for 2 weeks65% tumor volume reduction
2LMP (Breast)5 mg/kg SM-164 + 10 mg/kg TRAIL, i.v./i.p., daily, 5 times/week for 2 weeksRapid tumor regression

Signaling Pathways and Experimental Workflows

SM164_Signaling_Pathway SM-164 Mechanism of Action SM164 SM-164 cIAP12 cIAP-1/2 SM164->cIAP12 Binds & Inhibits XIAP XIAP SM164->XIAP Binds & Inhibits Complex_I Complex I (TRADD, TRAF2, RIPK1, cIAP1/2) cIAP12->Complex_I Component of Complex_II Complex II (Apoptosome) (FADD, Caspase-8, RIPK1) cIAP12->Complex_II Inhibits Formation Degradation Proteasomal Degradation cIAP12->Degradation Induces Ubiquitination Caspase3 Caspase-3 XIAP->Caspase3 Inhibits Caspase9 Caspase-9 XIAP->Caspase9 Inhibits TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->Complex_I NFkB NF-κB Pathway Complex_I->NFkB Activates Complex_I->Complex_II Transitions to Procaspase8 Pro-caspase-8 Complex_II->Procaspase8 Recruits Caspase8 Caspase-8 Procaspase8->Caspase8 Activates Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Procaspase9 Pro-caspase-9 Caspase9->Procaspase3 Activates Mitochondria Mitochondria Smac Smac/DIABLO Mitochondria->Smac Releases Smac->XIAP Inhibits

Caption: SM-164 antagonizes cIAP-1/2 and XIAP to promote apoptosis.

Experimental_Workflow General Experimental Workflow with SM-164 cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cancer Cell Line Selection & Culture Treatment Treat with SM-164 (Dose-response & Time-course) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT, WST-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assays (Annexin V/PI, TUNEL) Treatment->Apoptosis_Assay Western_Blot Western Blot Analysis (IAPs, Caspases, PARP) Treatment->Western_Blot Caspase_Activity Caspase Activity Assay Treatment->Caspase_Activity end Data Analysis & Conclusion Viability_Assay->end Apoptosis_Assay->end Western_Blot->end Caspase_Activity->end Xenograft Establish Xenograft Tumor Model Drug_Admin Administer SM-164 (e.g., i.v.) Xenograft->Drug_Admin Tumor_Measurement Monitor Tumor Volume Drug_Admin->Tumor_Measurement Toxicity Assess Systemic Toxicity Drug_Admin->Toxicity Tissue_Harvest Harvest Tumors & Organs Tumor_Measurement->Tissue_Harvest Tumor_Measurement->end IHC Immunohistochemistry (Apoptosis, Proliferation) Tissue_Harvest->IHC IHC->end Toxicity->end start Hypothesis start->Cell_Culture start->Xenograft

Caption: Workflow for evaluating SM-164 in cancer research.

Experimental Protocols

In Vitro Assays

1. Cell Viability Assay (MTT Protocol)

This protocol is for assessing the effect of SM-164 on cancer cell viability.

  • Materials:

    • Cancer cell line of interest

    • Complete culture medium

    • 96-well tissue culture plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO or solubilization buffer

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

    • Prepare serial dilutions of SM-164 in culture medium.

    • Remove the old medium and add 100 µL of fresh medium containing various concentrations of SM-164 to the wells. Include vehicle-only wells as a control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Treated and control cells

    • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

    • 1X Binding Buffer

    • Propidium Iodide (PI) staining solution

    • Flow cytometer

  • Procedure:

    • Induce apoptosis in your target cells by treating them with SM-164 for the desired time.

    • Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells once with cold 1X PBS and centrifuge again.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

    • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.

3. Western Blot for IAP Degradation and Caspase Cleavage

This protocol allows for the detection of changes in protein levels of IAPs and the cleavage (activation) of caspases.

  • Materials:

    • Treated and control cell pellets

    • RIPA or similar lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • Transfer apparatus and PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-cIAP-1, anti-XIAP, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cell pellets in ice-cold lysis buffer.

    • Centrifuge at high speed to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody overnight at 4°C, diluted according to the manufacturer's instructions.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

In Vivo Xenograft Studies

1. Tumor Model Establishment and SM-164 Administration

  • Materials:

    • Immunocompromised mice (e.g., NOD/SCID or BALB/c nude)

    • Cancer cells for injection (e.g., MDA-MB-231)

    • Matrigel (optional)

    • This compound

    • Vehicle for injection (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)

  • Procedure:

    • Subcutaneously inject a suspension of cancer cells (e.g., 2-5 x 10⁶ cells in 100-200 µL PBS, optionally mixed with Matrigel) into the flank of each mouse.

    • Monitor the mice regularly for tumor growth.

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

    • Prepare the SM-164 formulation. A common in vivo formulation involves dissolving SM-164 in a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

    • Administer SM-164 or vehicle control to the mice via the desired route (e.g., intravenous injection). Dosing regimens can vary, for example, 1-5 mg/kg daily for 5 days a week.

2. Tumor Volume Measurement

  • Procedure:

    • Measure the tumor dimensions 2-3 times per week using digital calipers.

    • Measure the length (l, the longest dimension) and width (w, the perpendicular dimension).

    • Calculate the tumor volume using the formula: Volume = (l x w²)/2.

    • Record the body weight of the mice at each measurement to monitor for toxicity.

    • At the end of the study, mice are euthanized, and tumors are excised and weighed.

3. Immunohistochemistry (IHC) for Apoptosis Analysis

  • Materials:

    • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues

    • Xylene and graded ethanol series

    • Antigen retrieval buffer (e.g., citrate buffer)

    • Hydrogen peroxide to block endogenous peroxidases

    • Blocking serum

    • Primary antibody (e.g., anti-cleaved Caspase-3 or TUNEL assay kit)

    • Biotinylated secondary antibody and streptavidin-HRP complex (for TUNEL)

    • DAB substrate

    • Hematoxylin counterstain

  • Procedure:

    • Cut 4-5 µm sections from the FFPE tumor blocks.

    • Deparaffinize the sections in xylene and rehydrate through a graded ethanol series.

    • Perform antigen retrieval by heating the slides in an appropriate buffer.

    • Block endogenous peroxidase activity with hydrogen peroxide.

    • Block non-specific binding with a blocking serum.

    • Incubate with the primary antibody overnight at 4°C.

    • Apply the secondary antibody followed by the detection reagent (e.g., HRP-polymer or streptavidin-HRP).

    • Develop the signal with DAB substrate and counterstain with hematoxylin.

    • Dehydrate the slides, clear in xylene, and mount with a coverslip.

    • Analyze the slides under a microscope to assess the extent and location of apoptosis within the tumor tissue.

References

Method for Intravenous Administration of SM-164 in Mice: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the intravenous (IV) administration of SM-164, a bivalent Smac mimetic, in mouse models. The information is intended for researchers in oncology, apoptosis, and drug development.

SM-164 is a potent antagonist of the X-linked inhibitor of apoptosis protein (XIAP) and an inducer of the degradation of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP-1/2).[1][2][3] This dual action leads to the activation of caspases and subsequent tumor cell apoptosis, making it a compound of significant interest in cancer research.[1][4] The protocols outlined below are based on established methodologies from peer-reviewed studies.

Data Presentation

The following tables summarize the key quantitative data for the intravenous administration of SM-164 in mice.

Table 1: SM-164 Dosing and Formulation

ParameterValueReference
Dosage Range 1 - 5 mg/kg
Vehicle Composition 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
Route of Administration Intravenous (IV), typically via tail vein

Table 2: Experimental Parameters for In Vivo Efficacy Studies

ParameterDescriptionReference
Animal Model Severe Combined Immunodeficient (SCID) mice or Nude athymic mice
Tumor Model Xenografts (e.g., MDA-MB-231 breast cancer cells)
Treatment Schedule Daily, 5 days per week for 2 weeks
Monitoring Tumor volume and animal weight measured thrice a week

Experimental Protocols

I. Preparation of SM-164 Formulation for Intravenous Administration

This protocol describes the preparation of a stock solution and the final formulation of SM-164 for IV injection in mice.

Materials:

  • SM-164 powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile Saline (0.9% NaCl)

  • Sterile, pyrogen-free microcentrifuge tubes and syringes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Prepare Stock Solution:

    • Aseptically weigh the required amount of SM-164 powder.

    • Reconstitute the SM-164 powder in DMSO to create a concentrated stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of SM-164 in 1 mL of DMSO.

    • Vortex thoroughly to ensure complete dissolution.

  • Prepare Vehicle Solution:

    • In a sterile tube, prepare the vehicle solution by mixing the components in the following proportions: 40% PEG300, 5% Tween-80, and 45% Saline. For example, to prepare 1 mL of vehicle, mix 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline.

    • Vortex the vehicle solution until it is homogeneous.

  • Prepare Final Dosing Solution:

    • Calculate the required volume of the SM-164 stock solution and the vehicle to achieve the desired final concentration and a final DMSO concentration of 10%.

    • For a final dosing solution, add the SM-164 stock solution to the prepared vehicle. For example, to prepare 1 mL of a 1 mg/mL SM-164 dosing solution, add 100 µL of the 10 mg/mL SM-164 stock solution to 900 µL of the vehicle.

    • Vortex the final solution thoroughly. If needed, use an ultrasonic bath to aid dissolution.

    • Visually inspect the solution to ensure it is clear and free of precipitation before administration.

II. Intravenous Administration Protocol in Mice

This protocol outlines the procedure for the tail vein injection of the prepared SM-164 formulation in mice.

Materials:

  • Prepared SM-164 dosing solution

  • Mouse restrainer

  • Heat lamp or warming pad

  • 27-30 gauge needles and sterile 1 mL syringes

  • 70% ethanol or isopropanol wipes

  • Gauze pads

Procedure:

  • Animal Preparation:

    • Warm the mouse's tail using a heat lamp or a warming pad for a few minutes to dilate the lateral tail veins, making them more visible and accessible.

    • Place the mouse in a suitable restrainer to minimize movement and stress.

  • Injection Site Preparation:

    • Swab the tail with a 70% alcohol wipe to clean the injection site.

  • Injection:

    • Load the syringe with the appropriate volume of the SM-164 dosing solution. The injection volume is typically 100-200 µL for a 20-25g mouse.

    • Position the needle, bevel up, parallel to one of the lateral tail veins.

    • Carefully insert the needle into the vein. A slight "flash" of blood into the hub of the needle may be observed upon successful entry.

    • Slowly inject the solution. If significant resistance is met or a blister forms, the needle is likely not in the vein. In such a case, withdraw the needle and attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse reactions.

    • Continue to monitor the animal's health and tumor growth as per the experimental design.

Visualizations

Signaling Pathway of SM-164-Induced Apoptosis

SM164_Signaling_Pathway SM164 SM-164 cIAP1_2 cIAP1/2 SM164->cIAP1_2 Binds & Induces Auto-ubiquitination XIAP XIAP SM164->XIAP Binds & Antagonizes Complex_I Complex I (Pro-survival) cIAP1_2->Complex_I Inhibits formation of Complex II Degradation Proteasomal Degradation cIAP1_2->Degradation Caspase9 Caspase-9 XIAP->Caspase9 Inhibits Caspase3 Caspase-3 XIAP->Caspase3 Inhibits TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TNFR1->Complex_I Forms Complex_II Complex II (Pro-apoptotic) Complex_I->Complex_II Transitions to Caspase8 Caspase-8 Complex_II->Caspase8 Activates Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: SM-164 signaling pathway leading to apoptosis.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow Start Start: Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Start->Tumor_Growth Treatment_Start Initiate Treatment (e.g., Tumor Volume ~100-200 mm³) Tumor_Growth->Treatment_Start Tumors reach pre-determined size IV_Injection Intravenous Injection of SM-164 or Vehicle Control Treatment_Start->IV_Injection Schedule Daily, 5 days/week for 2 weeks IV_Injection->Schedule Monitoring Monitor Tumor Volume & Animal Weight (3x/week) IV_Injection->Monitoring Monitoring->IV_Injection Continue treatment Endpoint Endpoint Criteria Met (e.g., Tumor size, study duration) Monitoring->Endpoint Endpoint reached Data_Analysis Data Analysis and Tissue Collection Endpoint->Data_Analysis

Caption: Workflow for an in vivo efficacy study of SM-164.

References

Troubleshooting & Optimization

Stability and degradation of SM-164 Hydrochloride in solution.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and degradation of SM-164 Hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of this compound?

A1: this compound is soluble in both DMSO and water. For most in vitro experiments, it is recommended to first prepare a high-concentration stock solution in DMSO. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of DMSO in your assay is low enough (typically below 0.5% v/v) to not affect the biological system.

Q2: What are the recommended storage conditions for this compound solutions?

A2: For optimal stability, it is recommended to store stock solutions of this compound in aliquots to avoid repeated freeze-thaw cycles. Store DMSO stock solutions at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Aqueous solutions should be freshly prepared for use.

Q3: My this compound solution has changed color. What does this indicate?

A3: A color change in your solution may indicate chemical degradation or oxidation. This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments, for instance, by analytical methods like HPLC.

Q4: I am observing precipitation in my frozen stock solution upon thawing. How can I prevent this?

A4: Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures. To prevent this, consider the following:

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure the compound is fully redissolved before use.

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider preparing and storing stocks at a slightly lower concentration.

  • Solvent Choice: While DMSO is a common solvent, ensure its purity and consider if it's the most suitable for your specific experimental conditions and storage temperature.

Q5: How can I be sure that the activity of my this compound solution is maintained over time?

A5: The biological activity of this compound is dependent on its structural integrity. To ensure consistent results, it is best practice to use freshly prepared dilutions from a properly stored stock solution for each experiment. If you suspect degradation, the activity of the solution can be verified using a relevant biological assay and compared against a freshly prepared standard.

Troubleshooting Guides

Issue: Inconsistent or lower-than-expected activity in cellular assays.

This is a common issue that can arise from the degradation of the small molecule inhibitor in solution.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh working solutions from a frozen stock for each experiment. Avoid using previously diluted solutions that have been stored for an extended period at room temperature or 4°C.

  • Check Stock Solution Integrity:

    • Visual Inspection: Check for any color change or precipitation in your stock solution.

    • Analytical Verification (if available): If you have access to analytical equipment, you can check the purity of your stock solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the main peak area or the appearance of new peaks would indicate degradation.

  • Review Storage Conditions: Ensure that your stock solutions are stored at the recommended temperature (-20°C or -80°C) and protected from light.

  • Evaluate Solvent Purity: Use high-purity, anhydrous grade DMSO to prepare your stock solutions. Water content in DMSO can affect the stability of dissolved compounds.

Issue: Solubility problems in aqueous media.

Even with a DMSO stock, this compound may precipitate when diluted into aqueous buffers.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: While aiming for a low final DMSO concentration, ensure it is sufficient to maintain solubility. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated in most cell-based assays.

  • pH Adjustment: For ionizable compounds, the pH of the aqueous medium can significantly impact solubility. You can test the solubility in a series of buffers with different pH values. However, ensure the chosen pH is compatible with your experimental system.

  • Use of Excipients: In some cases, excipients like cyclodextrins (e.g., HP-β-cyclodextrin) can be used to improve the solubility of hydrophobic compounds in aqueous solutions.

Experimental Protocols & Data

Protocol for a Basic Stability Assessment of this compound in Solution

This protocol outlines a general procedure to assess the stability of this compound in a specific solvent under defined storage conditions using HPLC.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO)

  • HPLC system with a suitable column (e.g., C18)

  • Appropriate mobile phase (to be optimized for this compound)

  • Amber vials

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM).

  • Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the chromatogram and the peak area of the intact this compound.

  • Storage: Store the remaining stock solution under the desired conditions (e.g., -20°C in the dark, 4°C, room temperature).

  • Subsequent Timepoints: At regular intervals (e.g., 24 hours, 1 week, 1 month), take an aliquot of the stored solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.

  • Data Analysis: Compare the peak area of this compound at each timepoint to the initial (T=0) peak area to determine the percentage of the compound remaining. The appearance of new peaks would indicate the formation of degradation products.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and identifying potential degradation products. Below are typical conditions used in such studies.

Table 1: Example Conditions for Forced Degradation Studies of this compound

Stress ConditionReagent/ConditionDuration
Acid Hydrolysis 0.1 M HCl24, 48, 72 hours
Base Hydrolysis 0.1 M NaOH2, 4, 8 hours
Oxidation 3% H₂O₂24, 48, 72 hours
Thermal 60°C1, 3, 7 days
Photostability ICH Q1B compliant light source1.2 million lux hours and 200 W h/m²

Note: The results from these studies would be analyzed by a stability-indicating HPLC or LC-MS method to quantify the degradation and identify the degradation products.

Quantitative Stability Data (Illustrative Example)

The following table provides an illustrative example of how quantitative stability data for this compound in a 10 mM DMSO stock solution could be presented. Note: This is example data and not based on published experimental results for this compound.

Table 2: Illustrative Stability of this compound in DMSO (10 mM)

Storage ConditionTimepoint% Remaining (HPLC Peak Area)Observations
-80°C 1 Month99.8%No significant degradation
3 Months99.5%No significant degradation
6 Months99.2%No significant degradation
-20°C 1 Month98.5%Minor degradation observed
3 Months95.1%Noticeable degradation
6 Months89.7%Significant degradation
4°C 24 Hours97.2%Degradation initiated
1 Week85.4%Significant degradation
Room Temperature 8 Hours92.3%Rapid degradation
24 Hours75.1%Extensive degradation

Visualizations

Signaling_Pathway cluster_SM164 This compound Action cluster_IAP IAP Inhibition cluster_Caspase Caspase Cascade SM164 SM-164 cIAP1_2 cIAP1/2 SM164->cIAP1_2 Induces Degradation XIAP XIAP SM164->XIAP Antagonizes Caspase8 Caspase-8 cIAP1_2->Caspase8 Inhibits Caspase3_7 Caspase-3/7 XIAP->Caspase3_7 Inhibits Caspase8->Caspase3_7 Activates Apoptosis Apoptosis Caspase3_7->Apoptosis Executes

Caption: Signaling pathway of this compound inducing apoptosis.

Experimental_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_storage Stability Study Prep_Stock Prepare 10 mM Stock in DMSO Dilute Dilute to 100 µg/mL in Mobile Phase Prep_Stock->Dilute Store Store Aliquots at -80°C, -20°C, 4°C, RT Prep_Stock->Store Inject Inject into HPLC Dilute->Inject Analyze Analyze Chromatogram Inject->Analyze Data_Analysis Compare Peak Areas Calculate % Degradation Analyze->Data_Analysis Timepoints Analyze at T=0, 24h, 1 week, 1 month Store->Timepoints Timepoints->Inject

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start Inconsistent Experimental Results? Check_Solution Is the working solution freshly prepared? Start->Check_Solution Check_Stock Check stock solution: - Visual inspection - Analytical verification Check_Solution->Check_Stock Yes Prepare_Fresh Prepare fresh working solution for each experiment Check_Solution->Prepare_Fresh No Check_Storage Review storage conditions: - Temperature (-20°C / -80°C) - Light protection Check_Stock->Check_Storage Stock OK New_Stock Prepare new stock solution Check_Stock->New_Stock Stock Degraded Check_Solvent Verify solvent purity (anhydrous DMSO) Check_Storage->Check_Solvent Storage OK Check_Storage->New_Stock Improper Storage Check_Solvent->New_Stock Solvent Impure End Problem Resolved Check_Solvent->End Solvent OK Prepare_Fresh->End New_Stock->End

Caption: Troubleshooting logic for inconsistent experimental results.

How to prevent SM-164 Hydrochloride precipitation in cell culture media.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the common issue of SM-164 Hydrochloride precipitation in cell culture media.

Troubleshooting Guide

Issue: Immediate Precipitation of this compound Upon Addition to Cell Culture Media

Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?

Answer: Immediate precipitation, often called "crashing out," is a common issue when adding a compound dissolved in an organic solvent like DMSO to an aqueous solution like cell culture media. This occurs because the compound's solubility dramatically decreases as the DMSO is diluted.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of this compound in the media exceeds its solubility limit in that specific medium.Decrease the final working concentration. It is crucial to perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture medium.
Rapid Dilution (Solvent Shock) Adding a concentrated DMSO stock directly to a large volume of media causes a rapid change in the solvent environment, leading to precipitation.[1]Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media.[1] Add the compound dropwise while gently vortexing the media to ensure gradual and even dispersion.[1]
Low Temperature of Media The solubility of many compounds, including hydrochloride salts, can decrease at lower temperatures.Always use pre-warmed (37°C) cell culture media for preparing your final working solutions.[1]
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%.[1] This may necessitate preparing a more dilute stock solution in DMSO.
Issue: Delayed Precipitation of this compound in the Incubator

Question: My cell culture media containing this compound looks fine initially, but after a few hours or days in the incubator, I observe a crystalline or cloudy precipitate. What is happening?

Answer: Delayed precipitation can occur due to changes in the media's physicochemical properties over time or interactions between this compound and media components.

Potential Causes and Solutions:

Potential CauseExplanationRecommended Solution
Interaction with Media Components This compound may interact with salts, amino acids, or other components in the media to form insoluble complexes.If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered saline solution (like PBS) to see if media components are the primary issue.
pH Shift Cellular metabolism can alter the pH of the culture medium over time. A change in pH can affect the ionization state and solubility of this compound.Ensure your medium is adequately buffered. Monitor the pH of your culture and consider using a medium with a more robust buffering system if significant pH shifts are observed.
Temperature Fluctuations Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. For frequent observation, consider using a microscope with an integrated environmental chamber.
Evaporation of Media In long-term cultures, evaporation can increase the concentration of all media components, including this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 1157.88 g/mol ). For 1 mg of powder, you will need 86.37 µL of DMSO to make a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder in a sterile microcentrifuge tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. Once in solution, it is recommended to use it within 3 months to prevent loss of potency.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Media
  • Preparation: Prepare a series of dilutions of your this compound stock solution in pre-warmed (37°C) cell culture medium in a 96-well plate. For example, create final concentrations ranging from 1 µM to 100 µM.

  • Control: Include a vehicle control well containing the same final concentration of DMSO as the highest this compound concentration.

  • Incubation: Incubate the plate under your standard cell culture conditions (e.g., 37°C, 5% CO2).

  • Observation: Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).

  • Quantification (Optional): For a more quantitative measurement, you can read the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound for cell culture experiments?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound. It is important to use high-purity, anhydrous DMSO to avoid introducing water that could affect solubility.

Q2: What is the solubility of this compound in water and DMSO?

A2: this compound has a high solubility in water (≥ 106 mg/mL) and is also soluble in DMSO (reports vary from 3 mg/mL to 50 mg/mL). However, its solubility in complex mixtures like cell culture media will be different and needs to be determined empirically.

Q3: Can I filter out the precipitate and use the remaining solution?

A3: It is not recommended to filter out the precipitate and use the remaining solution. The formation of a precipitate means the actual concentration of the dissolved compound is unknown and will be lower than intended, leading to inaccurate and irreproducible experimental results.

Q4: Can the type of cell culture medium affect the solubility of this compound?

A4: Yes, the composition of the cell culture medium can significantly impact the solubility of this compound. Different media formulations contain varying concentrations of salts, amino acids, vitamins, and other components that can interact with the compound. It is always best to test the solubility in the specific medium you plan to use.

Q5: How does SM-164 work?

A5: SM-164 is a Smac mimetic that induces apoptosis (programmed cell death) in cancer cells. It functions by antagonizing Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and cIAP1/2. By inhibiting these proteins, SM-164 allows for the activation of caspases, which are key enzymes that execute apoptosis.

Visualizations

SM164_Troubleshooting_Workflow Troubleshooting SM-164 Precipitation start Precipitation Observed issue Immediate or Delayed Precipitation? start->issue immediate Immediate Precipitation issue->immediate Immediate delayed Delayed Precipitation issue->delayed Delayed cause_immediate1 High Final Concentration? immediate->cause_immediate1 cause_delayed1 Media Interaction? delayed->cause_delayed1 cause_immediate2 Rapid Dilution? cause_immediate1->cause_immediate2 No solution_immediate1 Decrease Concentration cause_immediate1->solution_immediate1 Yes cause_immediate3 Cold Media? cause_immediate2->cause_immediate3 No solution_immediate2 Serial Dilution cause_immediate2->solution_immediate2 Yes solution_immediate3 Pre-warm Media cause_immediate3->solution_immediate3 Yes end_node Problem Solved cause_immediate3->end_node No solution_immediate1->end_node solution_immediate2->end_node solution_immediate3->end_node cause_delayed2 pH Shift? cause_delayed1->cause_delayed2 No solution_delayed1 Change Media cause_delayed1->solution_delayed1 Yes cause_delayed3 Evaporation? cause_delayed2->cause_delayed3 No solution_delayed2 Use Buffered Media cause_delayed2->solution_delayed2 Yes solution_delayed3 Humidify Incubator cause_delayed3->solution_delayed3 Yes cause_delayed3->end_node No solution_delayed1->end_node solution_delayed2->end_node solution_delayed3->end_node

Caption: A workflow for troubleshooting this compound precipitation.

SM164_Signaling_Pathway Simplified SM-164 Signaling Pathway SM164 SM-164 IAPs IAP Proteins (XIAP, cIAP1/2) SM164->IAPs inhibits Caspase9 Pro-Caspase-9 IAPs->Caspase9 inhibit Caspase3 Pro-Caspase-3 IAPs->Caspase3 inhibit ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 activates ActiveCaspase9->Caspase3 activates Apoptosis Apoptosis ActiveCaspase3->Apoptosis

Caption: Simplified signaling pathway of SM-164 inducing apoptosis.

References

Proper reconstitution and storage of lyophilized SM-164 powder.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: SM-164

This guide provides detailed instructions and answers to frequently asked questions regarding the proper handling, reconstitution, and storage of lyophilized SM-164 powder.

Frequently Asked Questions (FAQs)

Q1: What is SM-164?

A1: SM-164 is a potent, cell-permeable, and bivalent Smac (Second Mitochondria-derived Activator of Caspase) mimetic.[1][2][3][4] It functions as a powerful antagonist of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP, cIAP-1, and cIAP-2.[5] By binding to these proteins, SM-164 promotes apoptosis (programmed cell death) in cancer cells and is being investigated for its anti-tumor properties.

Q2: What is the recommended solvent for reconstituting lyophilized SM-164?

A2: The recommended solvent for reconstituting SM-164 is high-purity, anhydrous Dimethyl Sulfoxide (DMSO). It is crucial to use fresh, moisture-free DMSO, as its moisture-absorbing nature can reduce the solubility of the compound.

Q3: How do I prepare a stock solution of a specific concentration?

A3: To prepare a stock solution, SM-164 powder should be dissolved in DMSO. For example, to create a 10 mM stock solution from 1 mg of powder (Molecular Weight: 1121.4 g/mol ), you would add 89 μL of DMSO. Always centrifuge the vial briefly before opening to ensure all the lyophilized powder is at the bottom.

Q4: What are the recommended storage conditions for SM-164?

A4: Storage conditions depend on whether the compound is in lyophilized or solution form.

  • Lyophilized Powder: Store desiccated at -20°C. In this state, it is stable for up to 24 months. The product is noted to be air and light-sensitive, so it should be stored in the dark.

  • Reconstituted Solution (in DMSO): Store in aliquots at -20°C or -80°C. Use within 3 months to prevent loss of potency. It is highly recommended to aliquot the solution to avoid multiple freeze-thaw cycles.

Q5: Is SM-164 sensitive to light or air?

A5: Yes, the product is sensitive to both air and light. Impurities can form due to air oxidation. Therefore, it is crucial to store it protected from light.

Data Presentation

Table 1: SM-164 Solubility Data

SolventMaximum SolubilityReference
DMSO>25 mM
DMSO50 mg/mL
WaterInsoluble
EthanolInsoluble

Table 2: Storage and Stability of SM-164

FormStorage TemperatureDuration of StabilitySpecial ConditionsReference
Lyophilized Powder -20°CUp to 24 monthsStore desiccated and in the dark.
Stock Solution in DMSO -20°CUp to 3 monthsAliquot to avoid freeze-thaw cycles.
Stock Solution in DMSO -80°CUp to 1 yearAliquot to avoid freeze-thaw cycles.

Experimental Protocols

Protocol for Reconstitution of Lyophilized SM-164 Powder

This protocol describes the preparation of a 10 mM stock solution.

Materials:

  • Vial of lyophilized SM-164 powder (e.g., 1 mg)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes

  • Precision micropipette

Procedure:

  • Preparation: Before opening, centrifuge the vial of lyophilized SM-164 at a low speed (e.g., 1,000 x g) for 1 minute to ensure all the powder is collected at the bottom of the vial.

  • Solvent Addition: Carefully add the calculated volume of DMSO to the vial. To prepare a 10 mM stock solution from 1 mg of SM-164 (MW = 1121.4 g/mol ), add 89 μL of DMSO.

  • Dissolution: Cap the vial securely and vortex gently until the powder is completely dissolved. The solution should be clear. If necessary, gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C for short-term use (up to 3 months) or at -80°C for long-term storage (up to 1 year). Ensure they are protected from light.

Troubleshooting Guide

Q: The SM-164 powder is not fully dissolving in DMSO.

A:

  • Check Solvent Quality: Ensure you are using fresh, anhydrous DMSO. Old or improperly stored DMSO can absorb moisture, which significantly reduces the solubility of SM-164.

  • Increase Mixing: Vortex the solution for a longer period. If vortexing is insufficient, try brief sonication in a water bath.

  • Gentle Warming: Warm the solution gently to 37°C. Do not overheat, as it may degrade the compound.

  • Verify Concentration: Double-check your calculations to ensure you have not exceeded the maximum solubility limit (e.g., 50 mg/mL or >25 mM).

Q: The reconstituted solution appears cloudy or has visible precipitates.

A:

  • Incomplete Dissolution: This may indicate that the compound has not fully dissolved. Refer to the steps above to aid dissolution.

  • Precipitation from Freeze-Thaw: If the solution was previously frozen, precipitation can occur. Before use, warm the aliquot to room temperature and vortex gently to redissolve any precipitates.

  • Buffer Incompatibility: If the cloudiness appears after diluting the DMSO stock in an aqueous buffer, it may be due to the compound precipitating out of the aqueous solution. Try using a lower final concentration or adding a surfactant like Tween-80 to your final buffer to improve solubility.

Q: My experimental results are inconsistent.

A:

  • Improper Storage: Verify that both the lyophilized powder and the stock solutions have been stored at the correct temperatures and protected from light and moisture.

  • Freeze-Thaw Cycles: Multiple freeze-thaw cycles can lead to a loss of potency. Always use fresh aliquots for each experiment.

  • Pipetting Accuracy: Ensure accurate pipetting when preparing stock solutions and dilutions, as small errors can lead to significant variations in concentration.

  • Age of Solution: Do not use stock solutions that are older than the recommended stability period (e.g., 3 months at -20°C).

Visual Experimental Workflows

G cluster_prep Preparation cluster_recon Reconstitution cluster_storage Storage & Use receive Receive Lyophilized SM-164 Powder store_powder Store Lyophilized Powder at -20°C, Desiccated receive->store_powder centrifuge Centrifuge Vial Briefly (1 min, 1000 x g) store_powder->centrifuge add_dmso Add Anhydrous DMSO to Desired Concentration centrifuge->add_dmso dissolve Vortex / Sonicate Until Fully Dissolved add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_solution Store Aliquots at -20°C or -80°C (Protected from Light) aliquot->store_solution use Use in Experiment (Avoid Freeze-Thaw) store_solution->use

Caption: Workflow for reconstituting and storing lyophilized SM-164.

G start Problem: Powder Not Dissolving check_dmso Is DMSO fresh and anhydrous? start->check_dmso replace_dmso Solution: Use fresh, anhydrous DMSO check_dmso->replace_dmso No vortex Have you vortexed thoroughly? check_dmso->vortex Yes sonicate Action: Vortex longer or sonicate gently vortex->sonicate No check_conc Is concentration below 50 mg/mL? vortex->check_conc Yes sonicate->check_conc recalculate Solution: Recalculate and dilute check_conc->recalculate No resolved Problem Resolved check_conc->resolved Yes

Caption: Troubleshooting guide for SM-164 dissolution issues.

References

Validation & Comparative

A Comparative Guide to Smac Mimetics: SM-164 Hydrochloride vs. Birinapant

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: In the landscape of targeted cancer therapy, the Inhibitor of Apoptosis (IAP) proteins represent a critical node in cell survival pathways, making them attractive targets for drug development. IAPs, such as X-linked IAP (XIAP) and cellular IAPs 1 and 2 (cIAP1/2), are frequently overexpressed in cancer cells, contributing to therapeutic resistance by inhibiting caspases and modulating cell death signaling. Smac/DIABLO is the endogenous antagonist to these proteins. Small-molecule Smac mimetics have been developed to mimic this natural antagonism, restoring the apoptotic potential of cancer cells.

This guide provides an objective comparison of two prominent bivalent Smac mimetics: SM-164 Hydrochloride and Birinapant. Both compounds feature two Smac-mimicking moieties, a design intended to enhance binding affinity and pro-apoptotic potency compared to their monovalent counterparts.[1] However, they exhibit distinct biochemical profiles and target specificities, influencing their biological activity and therapeutic potential. This analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals exploring IAP-targeted therapies.

Mechanism of Action: A Tale of Two Targeting Strategies

Smac mimetics function by binding to the Baculoviral IAP Repeat (BIR) domains of IAP proteins. This action disrupts the ability of IAPs to inhibit caspases, the key executioners of apoptosis. Furthermore, binding to cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent degradation by the proteasome.[2] This degradation has a dual effect: it liberates caspases and also stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can contribute to an anti-tumor immune response.[1]

While both SM-164 and Birinapant operate through this general mechanism, their primary distinction lies in their affinity for different IAP family members.

  • This compound is a potent, non-peptide antagonist designed to concurrently target both cIAP-1/2 and XIAP.[3][4] Its bivalent structure allows it to interact with both the BIR2 and BIR3 domains of XIAP with extremely high affinity, making it a particularly powerful XIAP antagonist. This dual action—concurrently inducing cIAP degradation and directly neutralizing XIAP's inhibition of caspases—results in a robust induction of apoptosis.

  • Birinapant (TL32711) is a second-generation bivalent Smac mimetic that preferentially targets cIAP1 with high affinity, while showing lower affinity for cIAP2 and XIAP. Its primary mechanism involves the rapid degradation of TRAF2-bound cIAPs, which abrogates TNF-mediated NF-κB activation and promotes the formation of a pro-apoptotic complex containing RIPK1 and Caspase-8.

G cluster_0 Smac Mimetic Action SM Smac Mimetic (SM-164 or Birinapant) cIAP cIAP1 / cIAP2 SM->cIAP Binds & Induces Auto-ubiquitination XIAP XIAP SM->XIAP Binds & Antagonizes (High affinity for SM-164) Proteasome Proteasomal Degradation cIAP->Proteasome NFkB Non-canonical NF-κB Activation cIAP->NFkB Inhibits Caspases Caspases (e.g., Caspase-3, -8, -9) XIAP->Caspases Inhibits Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: General signaling pathway of Smac mimetics.

Comparative Performance Data

The differential target affinity of SM-164 and Birinapant is evident in their binding constants and cellular potencies.

Table 1: Comparative Binding Affinity to IAP Proteins
CompoundTarget ProteinBinding Affinity (Ki / Kd in nM)Reference(s)
This compound XIAP (BIR2/3 domains)Ki: 0.56
cIAP1 (BIR2/3 domains)Ki: 0.31
cIAP2 (BIR3 domain)Ki: 1.1
Birinapant XIAP (BIR3 domain)Kd: 45 - 50
cIAP1 (BIR3 domain)Kd: < 1
cIAP2 (BIR3 domain)Ki: 36

Note: Ki (inhibition constant) and Kd (dissociation constant) are both measures of binding affinity; lower values indicate higher affinity.

Table 2: Cellular Potency and In Vivo Efficacy
CompoundAssay / ModelKey ResultsReference(s)
This compound Apoptosis Induction (HL-60 leukemia cells)Effective at concentrations as low as 1 nM.
Apoptosis Induction (MDA-MB-231 breast cancer)1 nM SM-164 is as effective as 1,000 nM of a monovalent mimetic.
In Vivo Efficacy (MDA-MB-231 xenograft)5 mg/kg (i.v., 5 days/week) caused tumor regression.
Birinapant Single Agent IC50 (SUM190 breast cancer)~300 nM
IC50 with TNF-α (WM164 melanoma)9 nM
Clinical Trial (Solid Tumors/Lymphoma)Maximum Tolerated Dose (MTD) of 47 mg/m2.
In Vivo Efficacy (Patient-Derived Xenografts)Demonstrates activity in various PDX models.

The data clearly indicates that SM-164 is a significantly more potent binder to XIAP (by approximately 80- to 90-fold) than Birinapant, while both exhibit very high, sub-nanomolar affinity for cIAP1. This difference in XIAP antagonism is a primary contributor to SM-164's high potency in inducing apoptosis as a single agent.

Key Experimental Protocols

The data presented above is derived from standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Binding Affinity Determination via Fluorescence Polarization (FP)

This assay quantitatively measures the binding interaction between a Smac mimetic and a purified IAP protein domain in solution.

  • Principle: A small, fluorescently-tagged peptide tracer that binds to the IAP's BIR domain is used. When unbound in solution, the tracer tumbles rapidly, resulting in low fluorescence polarization. When bound to the much larger IAP protein, its tumbling is slowed, increasing the polarization. A test compound (SM-164 or Birinapant) competes with the tracer for binding, causing a concentration-dependent decrease in polarization.

  • Reagents:

    • Purified recombinant IAP proteins (e.g., XIAP-BIR2/3, cIAP1-BIR3).

    • Fluorescent tracer (e.g., a FAM-labeled Smac AVPI peptide).

    • Test compounds (SM-164, Birinapant) at various concentrations.

    • Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/ml bovine gamma globulin, 0.02% sodium azide).

  • Protocol:

    • Prepare a dilution series of the test compound.

    • In a microplate, add a fixed concentration of the IAP protein and the fluorescent tracer to each well.

    • Add the diluted test compounds to the wells. Include controls for no inhibition (tracer + protein) and baseline (tracer only).

    • Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.

    • Measure fluorescence polarization using a suitable plate reader.

    • Calculate Ki or IC50 values by fitting the data to a competitive binding equation.

G start Start prep_reagents Prepare Reagents: - IAP Protein (e.g., XIAP) - Fluorescent Tracer - Compound Dilution Series start->prep_reagents mix Mix Protein, Tracer, and Compound in Microplate prep_reagents->mix incubate Incubate to Reach Equilibrium mix->incubate read Read Fluorescence Polarization incubate->read analyze Analyze Data: Plot Competition Curve Calculate Ki / IC50 read->analyze end End analyze->end

Caption: Workflow for Fluorescence Polarization binding assay.
Cell Viability and Apoptosis Assays

These assays measure the effect of the compounds on cancer cell lines.

  • Cell Viability (MTS/WST-1 Assay):

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a range of concentrations of SM-164 or Birinapant for a specified time (e.g., 48-72 hours).

    • Add the MTS or WST-1 reagent to each well. This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.

    • Incubate for 1-4 hours.

    • Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).

    • Cell viability is expressed as a percentage relative to untreated control cells.

  • Apoptosis Analysis (Annexin V/Propidium Iodide Staining):

    • Treat cells with the Smac mimetic as described above.

    • Harvest cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend cells in Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V (stains externalized phosphatidylserine on apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of necrotic or late-stage apoptotic cells with compromised membranes).

    • Incubate in the dark for 15 minutes.

    • Analyze the cell populations (live, early apoptotic, late apoptotic/necrotic) using a flow cytometer.

In Vivo Antitumor Efficacy Study

This experiment evaluates the therapeutic potential of the compounds in a living organism.

  • Protocol:

    • Model System: Use immunodeficient mice (e.g., SCID or Nude mice).

    • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MDA-MB-231 cells) into the flank of each mouse.

    • Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (vehicle control, SM-164, Birinapant, positive control like Taxotere).

    • Drug Administration: Administer the compounds via a clinically relevant route, such as intravenous (i.v.) injection, following a specific dose and schedule (e.g., 5 mg/kg, daily, 5 days/week for 2 weeks).

    • Monitoring: Measure tumor volume (using calipers) and animal body weight regularly (e.g., 3 times per week).

    • Endpoint Analysis: At the end of the study, or at intermediate time points, tumors can be excised for pharmacodynamic analysis, such as Western blotting to confirm cIAP1 degradation and caspase cleavage, or TUNEL staining to detect apoptotic cells.

Summary and Conclusion

This compound and Birinapant are both potent, bivalent Smac mimetics capable of inducing apoptosis in cancer cells. However, they are distinguished by their target preferences and resulting biological activities.

  • This compound stands out as an exceptionally potent, dual-action antagonist of both XIAP and cIAPs. Its high affinity for XIAP makes it a powerful tool for inducing apoptosis, particularly in cancer models where XIAP is a key survival factor. Its robust preclinical activity and clear mechanism of action make it an excellent reference compound and a strong candidate for further development.

  • Birinapant is a cIAP1-preferential antagonist that has been extensively evaluated in clinical trials. While its affinity for XIAP is lower than that of SM-164, its ability to potently induce cIAP1 degradation makes it effective, especially in combination with other agents or in tumors dependent on cIAP-mediated signaling. Its clinical development history provides a wealth of data on its safety, pharmacokinetics, and pharmacodynamics in humans.

For the research professional, the choice between these two agents depends on the scientific objective. SM-164 is ideal for studies requiring potent and direct XIAP antagonism or for investigating the combined effects of XIAP and cIAP inhibition. Birinapant serves as a clinically relevant tool for exploring cIAP1-targeted therapies and as a benchmark for agents intended for clinical translation.

References

Comparing efficacy of monovalent vs bivalent Smac mimetics.

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Monovalent and Bivalent Smac Mimetics in Cancer Therapy

Introduction

In the landscape of targeted cancer therapy, antagonizing the Inhibitor of Apoptosis (IAP) proteins has emerged as a promising strategy to overcome resistance to apoptosis, a hallmark of cancer.[1][2] IAP proteins, such as X-linked inhibitor of apoptosis protein (XIAP), cellular IAP1 (cIAP1), and cIAP2, are frequently overexpressed in malignant cells, where they block programmed cell death by inhibiting caspases.[2][3] Second-mitochondrial activator of caspases (Smac) is an endogenous protein that antagonizes IAPs, and this has spurred the development of small-molecule Smac mimetics.[4] These therapeutics are broadly classified into two categories: monovalent and bivalent, distinguished by the number of IAP-binding motifs they possess. This guide provides a detailed comparison of their efficacy, supported by experimental data and protocols.

Mechanism of Action: A Tale of Two Valencies

Both monovalent and bivalent Smac mimetics function by mimicking the N-terminal AVPI (Alanine-Valine-Proline-Isoleucine) motif of the mature Smac protein. This motif allows them to bind to the Baculoviral IAP Repeat (BIR) domains of IAP proteins, thereby disrupting their ability to inhibit caspases.

Monovalent Smac mimetics , containing a single AVPI-mimicking moiety, are designed to bind to a single BIR domain. While effective at antagonizing the BIR3 domain of XIAP to disrupt its inhibition of caspase-9, they are less potent against the combined inhibitory action of the XIAP BIR2-BIR3 domains on effector caspases-3 and -7.

Bivalent Smac mimetics , in contrast, feature two AVPI-mimicking motifs connected by a chemical linker. This design enables them to bind simultaneously to two BIR domains, such as the BIR2 and BIR3 domains of XIAP. This dual binding results in a significant avidity gain, leading to ultra-potent antagonism of XIAP. Furthermore, bivalent mimetics are highly effective at inducing the dimerization, auto-ubiquitination, and subsequent proteasomal degradation of cIAP1 and cIAP2, which leads to the activation of the NF-κB pathway and production of tumor necrosis factor-alpha (TNFα), creating a pro-apoptotic feedback loop.

G Signaling Pathway of IAP Inhibition by Smac Mimetics cluster_0 Apoptosis Induction cluster_1 IAP-Mediated Inhibition cluster_2 Smac Mimetic Intervention Apoptotic_Stimuli Apoptotic Stimuli (e.g., Chemotherapy) Mitochondria Mitochondria Apoptotic_Stimuli->Mitochondria Smac Smac/DIABLO Mitochondria->Smac Release Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release XIAP XIAP Smac->XIAP Caspase37 Caspase-3/7 Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis XIAP->Caspase9 XIAP->Caspase37 cIAP12 cIAP1/2 cIAP12->Caspase37 NFkB NF-κB Pathway cIAP12->NFkB Inhibits (constitutive) cIAP12->NFkB Activates TNFa TNFα Production NFkB->TNFa TNFa->Apoptosis Autocrine Loop Monovalent Monovalent Smac Mimetic Monovalent->XIAP Binds BIR3 Bivalent Bivalent Smac Mimetic Bivalent->XIAP Binds BIR2 & BIR3 Bivalent->cIAP12 Induces Degradation

Caption: IAP inhibition by monovalent vs. bivalent Smac mimetics.

Comparative Efficacy: A Quantitative Look

The structural differences between monovalent and bivalent Smac mimetics translate directly into significant disparities in their biochemical potency and cellular activity.

In Vitro Potency

Bivalent mimetics consistently demonstrate superior binding affinities to IAP proteins and greater potency in functional assays compared to their monovalent counterparts. Bivalent compounds can be 100 to 1000 times more potent than monovalent versions in inducing apoptosis in cancer cells.

CompoundTypeTarget IAPBinding Affinity (Kᵢ or IC₅₀, nM)Cell Growth Inhibition (GI₅₀, nM)Reference
GDC-0152 MonovalentXIAP, cIAP1, cIAP2Similar affinities for allVaries (e.g., ~16 in MDA-MB-231 + TNFα)
LCL161 MonovalentXIAP, cIAP1, cIAP2Similar affinities for allVaries (e.g., ~30 in MDA-MB-231 + TNFα)
Birinapant BivalentcIAP1, cIAP2 > XIAPPreferentially binds cIAPsPotent (e.g., ~5 in MDA-MB-231)
SM-164 BivalentXIAP, cIAP1, cIAP2Low nanomolar for allHighly potent (e.g., ~1 in MDA-MB-231)
Compound 26 BivalentXIAP (BIR2-BIR3)1.39Not specified
Compound 17 MonovalentXIAP (BIR2-BIR3)438Not specified

Note: Compounds 17 and 26 are examples from a specific study to directly illustrate the potency difference between a monovalent compound and its bivalent derivative.

In Vivo Efficacy

In preclinical xenograft models, both classes of Smac mimetics have demonstrated the ability to inhibit tumor growth, either as single agents in sensitive cell lines or in combination with other therapies. Bivalent mimetics, owing to their high potency, have achieved rapid, complete, and durable tumor regressions in certain mouse models. For instance, the bivalent mimetic SM-1200 has shown significant anti-tumor activity in vivo. Monovalent mimetics like GDC-0152 and LCL161 have also shown efficacy in inhibiting osteosarcoma growth and metastasis in mice.

A significant challenge and differentiator is the pharmacokinetic profile. Monovalent mimetics are generally smaller molecules with better drug-like properties, often achieving oral bioavailability. In contrast, the larger size of bivalent mimetics typically necessitates intravenous administration.

Experimental Protocols

To evaluate and compare the efficacy of monovalent and bivalent Smac mimetics, standardized assays are crucial.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the monovalent and bivalent Smac mimetics. Treat the cells with varying concentrations of the compounds. Include wells with untreated cells (negative control) and wells with medium only (background).

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

  • Lysis and Signal Generation: Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the number of viable cells.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key biomarkers of apoptosis.

Methodology:

  • Cell Treatment: Plate and treat cells with Smac mimetics as described in the cell viability assay protocol.

  • Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 Substrate with the provided buffer to form the Caspase-Glo® 3/7 Reagent. Equilibrate to room temperature.

  • Assay Procedure:

    • Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours. The "glow-type" signal is generally stable after this period.

  • Data Acquisition: Measure the luminescence with a plate reader. The signal intensity is proportional to the amount of active caspase-3/7.

G In Vitro Efficacy Workflow cluster_0 Endpoint Assays start Start plate_cells Plate Cancer Cells (96-well plates) start->plate_cells treat_compounds Treat with Monovalent & Bivalent Smac Mimetics (Dose-Response) plate_cells->treat_compounds incubate Incubate (e.g., 48-72h) treat_compounds->incubate viability_assay Cell Viability Assay (e.g., CellTiter-Glo) incubate->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-Glo 3/7) incubate->apoptosis_assay read_plate Measure Luminescence (Plate Reader) viability_assay->read_plate apoptosis_assay->read_plate analyze_data Data Analysis (Calculate IC₅₀/EC₅₀) read_plate->analyze_data compare Compare Potency analyze_data->compare

Caption: Workflow for in vitro comparison of Smac mimetics.
In Vivo Xenograft Study

This protocol outlines a general procedure to assess the anti-tumor efficacy of Smac mimetics in a mouse model.

Methodology:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

  • Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., Vehicle control, Monovalent Smac mimetic, Bivalent Smac mimetic, Combination therapy).

  • Drug Administration: Administer the compounds according to their specific properties. For example, an orally bioavailable monovalent mimetic (e.g., LCL161) might be given daily by oral gavage, while a bivalent mimetic (e.g., Birinapant) might be administered intravenously once or twice a week.

  • Monitoring:

    • Measure tumor volume with calipers 2-3 times per week.

    • Monitor animal body weight and overall health as indicators of toxicity.

  • Endpoint: Continue the study for a defined period or until tumors in the control group reach a predetermined maximum size.

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers). Compare the tumor growth inhibition between the different treatment groups.

G In Vivo Xenograft Workflow cluster_0 Treatment Groups start Start implant_cells Implant Tumor Cells into Mice start->implant_cells tumor_growth Allow Tumors to Grow (e.g., to 100 mm³) implant_cells->tumor_growth randomize Randomize Mice into Treatment Groups tumor_growth->randomize vehicle Vehicle Control randomize->vehicle mono_smac Monovalent SM randomize->mono_smac bi_smac Bivalent SM randomize->bi_smac treat_mice Administer Treatment (e.g., 3-4 weeks) vehicle->treat_mice mono_smac->treat_mice bi_smac->treat_mice monitor Monitor Tumor Volume & Animal Weight treat_mice->monitor endpoint Study Endpoint monitor->endpoint Tumors reach max size or study duration ends analyze Excise Tumors & Analyze Data endpoint->analyze conclusion Determine In Vivo Efficacy analyze->conclusion

Caption: Workflow for an in vivo xenograft study.

Conclusion

The choice between monovalent and bivalent Smac mimetics involves a clear trade-off between potency and pharmacokinetics. Bivalent mimetics offer substantially higher potency due to their ability to engage multiple BIR domains simultaneously, leading to more profound IAP antagonism and robust induction of apoptosis. This makes them highly effective anti-cancer agents. However, this advantage is often offset by less favorable pharmacokinetic properties, such as poor oral bioavailability, which can limit their clinical application. Monovalent mimetics, while less potent, are smaller molecules that can be optimized for oral administration, offering greater convenience in a clinical setting. The ongoing development and clinical evaluation of both classes will ultimately determine their respective places in the oncology armamentarium, likely involving patient stratification based on tumor-specific IAP expression profiles and combination strategies with other anti-cancer agents.

References

SM-164: A Comparative Analysis of its Cross-Reactivity with IAP Family Members

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the SMAC mimetic SM-164's binding affinity and inhibitory activity across different Inhibitor of Apoptosis (IAP) family members. The information is supported by experimental data to aid in the evaluation of this potent anticancer agent.

SM-164 is a bivalent, cell-permeable, non-peptide small molecule that mimics the endogenous pro-apoptotic protein SMAC/Diablo.[1][2] It is designed to antagonize IAP proteins, thereby promoting apoptosis in cancer cells.[1][3] Its mechanism of action involves concurrently targeting cellular IAP-1 (cIAP-1) and cIAP-2 for degradation and efficiently antagonizing the X-linked inhibitor of apoptosis protein (XIAP).[4] This dual action removes the brakes on apoptosis, leading to programmed cell death, particularly through a TNFα-dependent pathway.

Comparative Binding Affinity of SM-164

The cross-reactivity of SM-164 with key IAP family members has been quantified, demonstrating its high affinity for multiple targets. The inhibitory constant (Ki) values, which represent the concentration of SM-164 required to inhibit 50% of the target protein's activity, are summarized below. A lower Ki value indicates a higher binding affinity.

IAP Family MemberSM-164 Ki (nM)Protein Domain
cIAP-10.31BIR2 and BIR3 domains
XIAP0.56BIR2 and BIR3 domains
cIAP-21.1BIR3 domain

Data compiled from multiple sources.

As the data indicates, SM-164 exhibits nanomolar binding affinity for cIAP-1, XIAP, and cIAP-2, highlighting its potent and broad activity against these key IAPs.

Experimental Protocols

The binding affinities of SM-164 to the IAP proteins were determined using a fluorescence polarization-based competitive binding assay.

Fluorescence Polarization-Based Binding Assay

This in vitro assay measures the binding of a small molecule (SM-164) to a target protein (IAP) by monitoring changes in the polarization of fluorescently labeled probes.

Principle: A small, fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger protein (IAP), its tumbling slows, leading to an increase in fluorescence polarization. In a competitive binding experiment, a test compound (SM-164) competes with the fluorescent tracer for binding to the IAP protein. The ability of the test compound to displace the tracer results in a decrease in fluorescence polarization, which can be used to calculate the binding affinity (Ki) of the test compound.

Generalized Protocol:

  • Reagents:

    • Recombinant IAP proteins (XIAP containing BIR2 and BIR3 domains, cIAP-1 containing BIR2 and BIR3 domains, and cIAP-2 containing the BIR3 domain).

    • A fluorescently tagged tracer molecule that binds to the IAP proteins. For XIAP, a bivalent fluorescently tagged tracer, Smac-1F, was used.

    • SM-164 at various concentrations.

    • Assay buffer.

  • Procedure:

    • A fixed concentration of the IAP protein and the fluorescent tracer are incubated together in the assay buffer.

    • Increasing concentrations of SM-164 are added to the mixture.

    • The reaction is allowed to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader.

  • Data Analysis:

    • The decrease in fluorescence polarization is plotted against the concentration of SM-164.

    • The IC50 value (the concentration of SM-164 that displaces 50% of the tracer) is determined from the resulting curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration of the tracer and its affinity for the IAP protein.

Below is a graphical representation of the experimental workflow.

G cluster_workflow Fluorescence Polarization Assay Workflow prep Prepare Reagents (IAP Protein, Fluorescent Tracer, SM-164) incubate Incubate IAP Protein and Fluorescent Tracer prep->incubate add_sm164 Add Serial Dilutions of SM-164 incubate->add_sm164 equilibrate Allow to Reach Equilibrium add_sm164->equilibrate measure Measure Fluorescence Polarization equilibrate->measure analyze Analyze Data (Calculate IC50 and Ki) measure->analyze

Fluorescence Polarization Assay Workflow.

Signaling Pathway of SM-164 Action

SM-164 exerts its pro-apoptotic effects by targeting IAP proteins, which are key regulators of the caspase cascade. By inhibiting IAPs, SM-164 promotes the activation of caspases, the executioner enzymes of apoptosis.

The primary mechanism involves the induction of cIAP-1 and cIAP-2 autoubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NIK (NF-κB-inducing kinase) and activation of the non-canonical NF-κB pathway, resulting in the production of TNFα. TNFα then acts in an autocrine or paracrine manner to activate its receptor (TNFR1), leading to the formation of Complex II and the activation of caspase-8.

Simultaneously, SM-164 directly antagonizes XIAP's inhibition of effector caspases, such as caspase-3 and caspase-7, and initiator caspase-9. This dual action of promoting caspase activation and removing their inhibition leads to efficient execution of apoptosis.

The following diagram illustrates the signaling pathway initiated by SM-164.

G cluster_pathway SM-164 Signaling Pathway SM164 SM-164 cIAP12 cIAP-1/2 SM164->cIAP12 Binds & Induces Autoubiquitination XIAP XIAP SM164->XIAP Antagonizes Degradation Proteasomal Degradation cIAP12->Degradation Casp9 Caspase-9 XIAP->Casp9 Casp37 Caspase-3/7 XIAP->Casp37 TNFa TNFα Production (via NF-κB) Degradation->TNFa TNFR TNFR Activation TNFa->TNFR Casp8 Caspase-8 Activation TNFR->Casp8 Casp8->Casp37 Activates Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis

References

SM-164: A Comparative Analysis Against Traditional Chemotherapies in Oncology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel Smac mimetic, SM-164, against traditional chemotherapeutic agents. The content is curated to offer an objective overview of its efficacy, supported by experimental data, to aid in research and drug development.

Abstract

SM-164 is a potent, cell-permeable, bivalent Smac mimetic designed to induce apoptosis in cancer cells by targeting Inhibitor of Apoptosis Proteins (IAPs).[1][2] Unlike traditional chemotherapies that often rely on inducing DNA damage or interfering with cell division, SM-164's mechanism of action is highly specific, aiming to overcome apoptosis resistance, a common challenge in cancer treatment.[3][4] This guide compares the in vitro and in vivo efficacy of SM-164 with standard chemotherapeutic agents, providing available quantitative data, detailed experimental protocols, and visual representations of its mechanism and experimental workflows.

Data Presentation

In Vitro Efficacy: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 values for SM-164 and traditional chemotherapies in various cancer cell lines. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Table 1: SM-164 IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeSM-164 IC50 (nM)Reference
Leukemia CellsLeukemiaAs low as 1[1]
MDA-MB-231Breast CancerNot explicitly stated, but effective at 1-10 nM
SK-OV-3Ovarian CancerNot explicitly stated, but effective at 1-10 nM
MALME-3MMelanomaNot explicitly stated, but effective at 1-10 nM

Table 2: Traditional Chemotherapy IC50 Values in Breast Cancer Cell Lines

DrugCell LineIC50Reference
DoxorubicinMDA-MB-231147 nM
DoxorubicinMCF-7221 nM
Doxorubicin4T124.50 ng/mL
DoxorubicinMCF-74 times higher than DOX-loaded PBCA NPs
DoxorubicinE077115 times higher than DOX-loaded PBCA NPs

Table 3: Traditional Chemotherapy IC50 Values in Pancreatic Cancer Cell Lines

DrugCell LineIC50Reference
GemcitabineBxPC-35.96 ± 2.32 μM (at 48h)
GemcitabineMIA PaCa-27.36 ± 3.11 μM (at 48h)
GemcitabineYAPC56.7 ± 9.52 μM (at 48h)
GemcitabinePANC-1100 ± 7.68 μM (at 48h)
GemcitabineFA65 nM
GemcitabineCapan-1105 nM
CisplatinBxPC-35.96 ± 2.32 μM (at 48h)
CisplatinMIA PaCa-2Sensitive
CisplatinAsPC-1Sensitive
In Vivo Efficacy: Tumor Growth Inhibition

The following table summarizes the reported tumor growth inhibition (TGI) for SM-164 and traditional chemotherapies in xenograft models.

Table 4: In Vivo Tumor Growth Inhibition

DrugCancer ModelDosageTumor Growth InhibitionReference
SM-164 MDA-MB-231 (Breast Cancer)1 mg/kgComplete tumor growth inhibition during treatment
SM-164 MDA-MB-231 (Breast Cancer)5 mg/kg65% reduction in tumor volume
Gemcitabine PaCa8 & PaCa13 (Pancreatic Cancer)Metronomic dosing93% and 87% reduction in tumor volume, respectively
Doxorubicin E0117 (Breast Cancer)Not specifiedUp to 40% greater inhibition than free DOX with nanoparticles

Experimental Protocols

Western Blotting for Protein Expression Analysis

This protocol is a generalized procedure for detecting changes in protein levels, such as cIAP-1 degradation and caspase activation, following treatment with SM-164 or traditional chemotherapies.

  • Sample Preparation:

    • Culture cells to the desired confluence and treat with SM-164 or chemotherapy at various concentrations and time points.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Gel Electrophoresis:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load equal amounts of protein onto a polyacrylamide gel (SDS-PAGE).

    • Run the gel to separate proteins based on molecular weight.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-cIAP-1, anti-cleaved caspase-3, anti-PARP).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Apoptosis Assay using Annexin V Staining

This protocol outlines the detection of apoptosis in cells treated with SM-164 or chemotherapeutic agents using flow cytometry.

  • Cell Treatment:

    • Seed cells and treat with the compounds of interest for the desired duration.

  • Cell Staining:

    • Harvest both adherent and floating cells.

    • Wash cells with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Annexin V positive, PI negative cells are considered early apoptotic.

    • Annexin V positive, PI positive cells are considered late apoptotic or necrotic.

Tumor Xenograft Study in Mice

This protocol describes a general in vivo efficacy study of SM-164 or traditional chemotherapies.

  • Cell Implantation:

    • Subcutaneously inject a suspension of cancer cells (e.g., MDA-MB-231) into the flank of immunocompromised mice.

  • Tumor Growth and Treatment:

    • Allow tumors to reach a palpable size.

    • Randomize mice into treatment and control groups.

    • Administer SM-164 (e.g., intravenously) or traditional chemotherapy (e.g., intraperitoneally or intravenously) according to the desired dosing schedule.

  • Efficacy Measurement:

    • Measure tumor volume regularly using calipers.

    • Monitor animal body weight and overall health.

  • Endpoint Analysis:

    • At the end of the study, euthanize the mice and excise the tumors.

    • Tumors can be weighed and processed for further analysis (e.g., Western blotting, immunohistochemistry).

Mandatory Visualization

Signaling Pathway of SM-164

SM164_Pathway cluster_extrinsic Extrinsic Apoptosis Pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD_FADD TRADD/FADD Complex TNFR1->TRADD_FADD Recruits Procaspase8 Pro-caspase-8 TRADD_FADD->Procaspase8 Recruits & Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Cleavage Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Mitochondrion Mitochondrion Smac_CytoC Smac/DIABLO Cytochrome c Mitochondrion->Smac_CytoC Releases Apaf1 Apaf-1 XIAP XIAP Smac_CytoC->XIAP Inhibits Procaspase9 Pro-caspase-9 Apoptosome Apoptosome Apaf1->Apoptosome Forms Procaspase9->Apoptosome Caspase9 Caspase-9 Caspase9->Procaspase3 Apoptosome->Caspase9 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Cleavage PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Induces Cleaved_PARP Cleaved PARP SM164 SM-164 cIAP1_2 cIAP1/2 SM164->cIAP1_2 SM164->XIAP Antagonizes Ub_Degradation Ubiquitination & Proteasomal Degradation cIAP1_2->Ub_Degradation XIAP->Caspase9 Inhibits XIAP->Caspase3 Inhibits

Caption: Signaling pathway of SM-164 inducing apoptosis.

Experimental Workflow for In Vitro Efficacy

experimental_workflow cluster_culture Cell Culture & Treatment cluster_assays Efficacy Assays cluster_analysis Data Analysis cluster_conclusion Conclusion start Seed Cancer Cells treat Treat with SM-164 or Traditional Chemotherapy start->treat ic50 IC50 Determination (e.g., MTT/WST-8 Assay) treat->ic50 apoptosis Apoptosis Analysis (Annexin V/PI Staining) treat->apoptosis western Protein Expression (Western Blot) treat->western data_ic50 Calculate IC50 Values ic50->data_ic50 data_apoptosis Quantify Apoptotic Cells apoptosis->data_apoptosis data_western Analyze Protein Levels western->data_western conclusion Comparative Efficacy Assessment data_ic50->conclusion data_apoptosis->conclusion data_western->conclusion

Caption: Workflow for in vitro comparative efficacy studies.

Logical Relationship of SM-164's Dual Action

dual_action cluster_ciap cIAP1/2 Inhibition cluster_xiap XIAP Antagonism SM164 SM-164 bind_ciap Binds to cIAP1/2 SM164->bind_ciap bind_xiap Binds to XIAP SM164->bind_xiap degrade_ciap Induces cIAP1/2 Degradation bind_ciap->degrade_ciap tnf_pathway Enhances TNFα-mediated Apoptosis degrade_ciap->tnf_pathway synergy Synergistic Apoptosis Induction tnf_pathway->synergy release_caspases Releases Caspases (e.g., Caspase-3, -9) bind_xiap->release_caspases amplify_apoptosis Amplifies Apoptotic Signal release_caspases->amplify_apoptosis amplify_apoptosis->synergy

References

Safety Operating Guide

Proper Disposal of SM-164 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory management. This guide provides detailed procedures for the proper disposal of SM-164 Hydrochloride, a cell-permeable Smac mimetic and potent IAP antagonist.

While this compound is not classified as a hazardous substance according to its Safety Data Sheet (SDS), responsible disposal practices are essential to maintain a safe laboratory environment and adhere to regulatory standards.[1] The following procedures are based on general best practices for non-hazardous laboratory chemical waste and should be adapted to comply with all applicable country, federal, state, and local regulations.

Immediate Safety and Handling

Before beginning any disposal procedure, ensure appropriate personal protective equipment (PPE) is worn, including a lab coat, safety glasses, and gloves. Work in a well-ventilated area. In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand or diatomaceous earth, decontaminate the surface with alcohol, and collect the contaminated materials for disposal.[1]

Disposal Procedures

The proper disposal method for this compound depends on its form (solid or solution) and the nature of the waste (e.g., pure compound, contaminated labware, or solutions from cell culture).

Unused Solid this compound

Unused or expired solid this compound should be disposed of as chemical waste.

Procedure:

  • Containerization: Ensure the solid waste is in a clearly labeled, sealed, and appropriate waste container. If in its original container, ensure the label is intact.

  • Labeling: If not in the original container, label the waste container with "Waste this compound" and include the approximate amount.

  • Storage: Store the waste container in a designated chemical waste accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

Solutions Containing this compound

Aqueous solutions of this compound, such as those prepared for in vitro or in vivo experiments, require careful handling.

Procedure:

  • Evaluation: While this compound itself is not hazardous, the other components of the solution may be. Evaluate the entire composition of the waste solution for any hazardous materials.

  • Collection: Collect all waste solutions containing this compound in a designated, leak-proof container.

  • Labeling: Clearly label the container with "Aqueous Waste with this compound" and list all other chemical components and their approximate concentrations.

  • Storage: Store the container in a designated waste accumulation area.

  • Disposal: Contact your institution's EHS for guidance on the final disposal method, which may include incineration or other approved treatments. Do not pour solutions containing this compound down the drain without explicit approval from your institution's EHS.

Contaminated Labware and Materials

Disposable labware, such as pipette tips, centrifuge tubes, and flasks, that have come into contact with this compound should be managed as chemical waste.

Procedure:

  • Segregation: Collect all contaminated disposable items in a designated, clearly labeled waste container or bag. Do not mix with general laboratory trash.

  • Decontamination: If feasible and safe, rinse non-disposable contaminated glassware with an appropriate solvent (e.g., ethanol or methanol) to remove residual this compound. The rinsate should be collected and disposed of as liquid chemical waste.

  • Disposal of Disposables: The container with contaminated disposables should be sealed and disposed of through your institution's chemical waste program.

Cell Culture Media Containing this compound

Waste cell culture media containing this compound should be treated to deactivate any biological agents before chemical disposal.

Procedure:

  • Decontamination: Decontaminate the media using an approved method, such as treatment with 10% bleach or autoclaving.

  • Chemical Waste Collection: After decontamination, the media should be collected as chemical waste, as it still contains this compound.

  • Labeling and Disposal: Label the container with "Decontaminated Cell Culture Media with this compound" and arrange for disposal through your EHS department.

Quantitative Data Summary

Waste TypeRecommended Disposal MethodKey Considerations
Unused Solid this compound Chemical Waste Disposal (Incineration)Label clearly and store in a designated waste area.
Aqueous Solutions Chemical Waste DisposalEvaluate all components for hazards. Do not drain dispose without EHS approval.
Contaminated Labware Chemical Waste DisposalSegregate from general trash. Decontaminate glassware if possible.
Cell Culture Media Decontaminate then Chemical Waste DisposalDeactivate biological agents before collecting as chemical waste.

Experimental Protocol: Spill Decontamination

In the event of a spill of a solution containing this compound, follow this procedure:

  • Ensure Safety: Alert others in the area and ensure proper PPE is worn.

  • Containment: For liquid spills, contain the spill with absorbent pads or granules.

  • Absorption: Absorb the spilled solution with an inert material like diatomite or universal binders.[1]

  • Collection: Carefully collect the absorbed material and any contaminated debris into a designated chemical waste container.

  • Surface Decontamination: Decontaminate the spill area by scrubbing with alcohol.[1]

  • Final Cleaning: Wipe the area clean with soap and water.

  • Disposal: Dispose of all contaminated materials (absorbent, wipes, gloves, etc.) as chemical waste.

Disposal Workflow

cluster_start Start: Identify SM-164 Waste cluster_form Assess Waste Form cluster_procedures Disposal Procedures cluster_final Final Disposal Start Identify this compound Waste Stream Solid Solid (Unused/Expired) Start->Solid Is it the pure compound? Solution Solution (Aqueous/Solvent) Start->Solution Is it in a liquid form? Contaminated Contaminated Materials (Labware, PPE) Start->Contaminated Is it used labware? CellCulture Cell Culture Media Start->CellCulture Is it from cell culture? CollectSolid Collect in Labeled Chemical Waste Container Solid->CollectSolid CollectSolution Collect in Labeled Liquid Waste Container Solution->CollectSolution CollectContaminated Segregate and Collect in Designated Waste Container Contaminated->CollectContaminated DecontaminateBio Decontaminate Biologicals (e.g., Bleach, Autoclave) CellCulture->DecontaminateBio EHS Arrange Pickup by Institutional EHS/ Licensed Contractor CollectSolid->EHS CollectSolution->EHS DecontaminateBio->CollectSolution Collect decontaminated media CollectContaminated->EHS

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling SM-164 Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of SM-164 Hydrochloride, a potent, cell-permeable Smac mimetic compound. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance under GHS, its high potency necessitates rigorous handling protocols to ensure personnel safety and prevent contamination.[1] This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal methods to foster a safe and efficient laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling potent compounds like this compound. The following table summarizes the recommended PPE for various laboratory tasks involving this compound.

Task Category Primary PPE Secondary/Task-Specific PPE
General Laboratory Work (Low potential for aerosol/dust generation) - Safety glasses with side shields- Laboratory coat- Nitrile gloves- Closed-toe shoes- Chemical splash goggles for any liquid handling
Handling of Powders/Solids (e.g., weighing, aliquoting) - Chemical splash goggles- Disposable lab coat or gown- Double-gloving with nitrile gloves- Closed-toe shoes- Face shield for added protection- Disposable shoe covers- For operations with a high risk of aerosol generation, a Powered Air-Purifying Respirator (PAPR) is recommended.[1]
Handling of Liquids/Solutions (e.g., reconstitution, dilutions) - Chemical splash goggles- Laboratory coat- Nitrile gloves- Closed-toe shoes- Face shield for splash hazards- Chemical-resistant apron over lab coat
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Closed-toe shoes- Face shield if splashing is likely- Respirator if aerosols or vapors may be generated during cleaning
Accidental Spill Cleanup - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls or suit- Double-gloving with heavy-duty nitrile gloves- Chemical-resistant boots or shoe covers- Use of a pre-prepared chemical spill kit is mandatory

Operational Plan for Handling

A systematic workflow is crucial for safely handling this compound. The following step-by-step plan details the key phases from preparation to post-handling procedures.

Preparation
  • Designated Area: All handling of this compound must occur in a designated and restricted area, such as a chemical fume hood or a ventilated balance safety enclosure.

  • Ventilation: Ensure adequate ventilation.[1] All procedures that may generate dust or aerosols should be performed in a certified chemical fume hood.

  • Pre-Assembled Materials: Before handling the compound, assemble all necessary equipment, including spatulas, weigh boats, solvents, vials, and waste containers.

  • Decontamination Supplies: Have a validated decontamination solution (e.g., 70% ethanol or a suitable lab detergent) readily available in the work area.[1]

  • Waste Disposal Setup: Prepare clearly labeled, sealed waste containers for solid and liquid chemical waste.

Weighing and Solution Preparation
  • Weighing:

    • Perform weighing within a chemical fume hood or a balance enclosure to minimize dust generation.

    • Use a disposable weigh boat.

    • Gently scoop the compound to avoid creating airborne dust.

  • Solution Preparation:

    • This compound is soluble in water (≥ 106 mg/mL) and DMSO.[2]

    • When dissolving, add the solvent to the solid slowly to prevent splashing.

    • Keep containers covered as much as possible during the process.

Experimental Procedures
  • Conduct all manipulations of the compound within the designated handling area.

  • Avoid skin and eye contact at all times.

  • Use wet-wiping techniques for cleaning minor spills on surfaces during the procedure.

Post-Handling Decontamination
  • Work Surfaces: Thoroughly decontaminate all work surfaces with an appropriate cleaning agent.

  • Equipment: Decontaminate all reusable equipment according to established laboratory procedures.

  • PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid self-contamination. Dispose of single-use PPE in the designated hazardous waste container.

  • Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

  • Product Disposal: Dispose of the substance in accordance with prevailing country, federal, state, and local regulations.

  • Contaminated Materials:

    • Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weigh boats, paper towels, disposable lab coats) should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed liquid waste container. Do not pour down the drain.

    • Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container.

  • Empty Containers: Before disposing of empty containers, they should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, deface or remove the label before discarding the container.

Safe Handling Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_decon 3. Decontamination cluster_disposal 4. Waste Disposal prep_area Designate Area & Ensure Ventilation prep_materials Assemble Materials (PPE, Equipment, Waste Bins) weigh Weigh Compound (in Fume Hood) prep_materials->weigh dissolve Prepare Solution weigh->dissolve experiment Conduct Experiment dissolve->experiment decon_surfaces Decontaminate Surfaces & Equipment experiment->decon_surfaces decon_ppe Doff & Dispose of PPE decon_surfaces->decon_ppe decon_hygiene Personal Hygiene (Hand Washing) decon_ppe->decon_hygiene dispose_solid Dispose of Solid Waste decon_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste dispose_sharps Dispose of Sharps

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.